2-(1-Naphthyl)cyclohexanone
Description
Structure
3D Structure
Properties
CAS No. |
22591-15-7 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
2-naphthalen-1-ylcyclohexan-1-one |
InChI |
InChI=1S/C16H16O/c17-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-2,5-8,10,15H,3-4,9,11H2 |
InChI Key |
AETOCTWURFLYKR-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC=CC3=CC=CC=C32 |
Other CAS No. |
22591-15-7 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(1-Naphthyl)cyclohexanone: Strategies and Mechanistic Insights
Introduction: The Significance of the 2-Arylcyclohexanone Motif
The 2-arylcyclohexanone structural motif is a cornerstone in the architecture of numerous biologically active molecules and serves as a versatile intermediate in the synthesis of complex organic compounds. The fusion of a cyclohexanone ring with an aromatic system, such as the naphthyl group in 2-(1-Naphthyl)cyclohexanone, imparts a unique three-dimensional structure that is of significant interest in medicinal chemistry and drug development. The cyclohexanone moiety can be readily functionalized, allowing for the exploration of chemical space around a rigid aromatic core. This guide provides a comprehensive overview of the primary synthetic routes to 2-(1-Naphthyl)cyclohexanone, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind the selection of specific reagents and conditions.
Strategic Approaches to the Synthesis of 2-(1-Naphthyl)cyclohexanone
The construction of the carbon-carbon bond between the cyclohexanone ring and the naphthyl moiety is the central challenge in the synthesis of the target molecule. Several robust and efficient methodologies have been developed to achieve this transformation, each with its own set of advantages and considerations. This guide will delve into three principal strategies:
-
Oxidative Rearrangement of 1-Naphthylcycloalkenes: A classical yet effective approach that involves the synthesis of a precursor alkene followed by an oxidative cleavage and rearrangement.
-
Palladium-Catalyzed α-Arylation of Cyclohexanone: A modern and powerful cross-coupling reaction that directly forges the C-C bond between the ketone's α-carbon and the naphthyl group.
-
Suzuki-Miyaura Coupling: A versatile and widely used palladium-catalyzed cross-coupling reaction that can be adapted for the synthesis of α-aryl ketones.
Furthermore, this guide will touch upon the emerging field of organocatalysis for the enantioselective synthesis of 2-arylcyclohexanones, a critical consideration for the development of chiral drug candidates.
Methodology 1: Oxidative Rearrangement of 1-Naphthylcycloalkenes
This synthetic route, detailed by Góra, Łuczyński, and Sepioł, provides a convenient and scalable method for the preparation of 2-(1-naphthyl)cyclohexanone.[1][2] The strategy relies on the initial formation of a 1-(1-naphthyl)cyclohexene intermediate, which is then subjected to an oxidative rearrangement to yield the desired ketone.
Reaction Mechanism and Rationale
The key transformation in this methodology is the acid-catalyzed rearrangement of an intermediate epoxide or diol, formed by the oxidation of the 1-(1-naphthyl)cyclohexene precursor. The choice of oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is crucial for the efficient formation of the epoxide. The subsequent acid-catalyzed ring-opening of the epoxide generates a carbocation, which then undergoes a 1,2-hydride shift to afford the more stable α-naphthyl ketone. This rearrangement is driven by the formation of the thermodynamically favored carbonyl group.
Experimental Protocol: A Two-Step Approach
Step 1: Synthesis of 1-(1-Naphthyl)cyclohexene
This precursor can be synthesized via a Grignard reaction between 1-bromonaphthalene and cyclohexanone, followed by acid-catalyzed dehydration of the resulting tertiary alcohol.
-
Materials: Magnesium turnings, iodine crystal (as initiator), anhydrous diethyl ether or THF, 1-bromonaphthalene, cyclohexanone, dilute sulfuric acid.
-
Procedure:
-
Activate magnesium turnings with a crystal of iodine in a flame-dried flask under an inert atmosphere.
-
Slowly add a solution of 1-bromonaphthalene in anhydrous ether to the magnesium suspension to form the Grignard reagent (1-naphthylmagnesium bromide).
-
Cool the Grignard reagent in an ice bath and add a solution of cyclohexanone in anhydrous ether dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature until completion.
-
Quench the reaction by carefully adding it to a stirred mixture of ice and dilute sulfuric acid.
-
Separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(1-naphthyl)cyclohexan-1-ol.
-
Dehydrate the crude alcohol by refluxing with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., toluene) with a Dean-Stark trap to remove water.
-
Purify the resulting 1-(1-naphthyl)cyclohexene by vacuum distillation or column chromatography.
-
Step 2: Oxidative Rearrangement to 2-(1-Naphthyl)cyclohexanone
-
Materials: 1-(1-Naphthyl)cyclohexene, dichloromethane, m-CPBA or hydrogen peroxide/formic acid, saturated sodium bicarbonate solution.
-
Procedure:
-
Dissolve 1-(1-naphthyl)cyclohexene in dichloromethane and cool the solution in an ice bath.
-
Add a solution of m-CPBA in dichloromethane portion-wise, maintaining the temperature below 5 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess peroxyacid and the resulting m-chlorobenzoic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product containing the epoxide can be rearranged by treatment with a catalytic amount of a Lewis or Brønsted acid. Alternatively, the use of hydrogen peroxide in formic acid can directly lead to the rearranged ketone.[1]
-
Purify the final product, 2-(1-naphthyl)cyclohexanone, by column chromatography or recrystallization.
-
| Parameter | Value | Reference |
| Starting Material | 1-(1-Naphthyl)cyclohexene | [1] |
| Oxidizing Agent | m-CPBA or H₂O₂/HCOOH | [1] |
| Yield | Good to excellent | [1] |
Workflow for Oxidative Rearrangement
Sources
An In-depth Technical Guide to 2-(1-Naphthyl)cyclohexanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of the chemical and physical properties of 2-(1-Naphthyl)cyclohexanone, detailed synthesis protocols, and an exploration of its potential applications in drug discovery and organic synthesis. This document is designed to be a practical resource, offering field-proven insights and methodologies.
Introduction
2-(1-Naphthyl)cyclohexanone is a polycyclic aromatic ketone that has garnered interest in medicinal chemistry and materials science due to its unique structural framework. The fusion of a bulky, hydrophobic naphthalene ring with a flexible cyclohexanone moiety imparts distinct physicochemical characteristics that can be exploited in the design of novel bioactive compounds and functional materials. Understanding the synthesis, reactivity, and properties of this molecule is crucial for its effective utilization in research and development.
Physicochemical Properties
The physicochemical properties of 2-(1-Naphthyl)cyclohexanone are fundamental to its behavior in chemical reactions and biological systems. While experimental data for this specific compound is not widely available in commercial databases, its properties can be inferred from related structures and general principles of organic chemistry.
| Property | Value | Source/Method |
| Molecular Formula | C₁₆H₁₆O | Inferred |
| Molecular Weight | 224.30 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water. | General chemical principles |
Synthesis of 2-(1-Naphthyl)cyclohexanone
A reliable method for the synthesis of 2-(1-Naphthyl)cyclohexanone involves the oxidation of the corresponding 1-(1-naphthyl)cyclohexene. This precursor can be prepared through a Wittig reaction between cyclohexanone and 1-naphthaldehyde, followed by acidic workup. The subsequent oxidation of the cycloalkene yields the target ketone.[1]
Experimental Protocol: Synthesis via Oxidation of 1-(1-Naphthyl)cyclohexene
This protocol describes a robust method for the laboratory-scale synthesis of 2-(1-Naphthyl)cyclohexanone. The causality behind the experimental choices is to ensure a high-yield and pure product. The use of meta-chloroperoxybenzoic acid (m-CPBA) is a standard and effective method for the epoxidation of alkenes, which then rearranges to the ketone under the reaction conditions.
Step 1: Synthesis of 1-(1-Naphthyl)cyclohexene
A detailed procedure for this precursor is beyond the scope of this guide but can be achieved through standard olefination reactions.
Step 2: Oxidation to 2-(1-Naphthyl)cyclohexanone
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(1-Naphthyl)cyclohexene (1.0 eq) in dichloromethane (DCM). The choice of DCM is due to its inertness and ability to dissolve both the starting material and the oxidizing agent.
-
Addition of Oxidizing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of m-CPBA (1.1 eq) in DCM dropwise over 30 minutes. The slow addition and cooling are critical to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-(1-Naphthyl)cyclohexanone.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would be complex. A multiplet in the aromatic region (δ 7.0-8.5 ppm) would correspond to the seven protons of the naphthalene ring. The proton at the 2-position of the cyclohexanone ring would likely appear as a multiplet deshielded by both the carbonyl group and the naphthalene ring. The remaining cyclohexyl protons would appear as a series of overlapping multiplets in the upfield region (δ 1.5-3.0 ppm).
-
¹³C NMR: The carbonyl carbon would give a characteristic signal in the downfield region (δ > 200 ppm). The aromatic carbons of the naphthalene ring would appear in the δ 120-140 ppm range. The carbon at the 2-position of the cyclohexanone ring would be deshielded compared to the other aliphatic carbons.
-
IR Spectroscopy: A strong absorption band around 1710 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration.[2] Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 224.30. Fragmentation patterns would likely involve cleavage of the cyclohexanone ring and loss of CO.
Potential Applications in Drug Discovery
The structural motif of 2-(1-Naphthyl)cyclohexanone makes it an interesting scaffold for the development of new therapeutic agents. The naphthalene group can engage in π-π stacking and hydrophobic interactions with biological targets, while the cyclohexanone ring provides a flexible linker and potential sites for further functionalization. Derivatives of naphthyl-containing compounds have shown a wide range of biological activities, including antimicrobial and antioxidant properties.[3] For instance, certain naphthol derivatives have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes.[4]
Conclusion
2-(1-Naphthyl)cyclohexanone is a valuable building block in organic synthesis with potential applications in drug discovery. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and a discussion of its potential biological relevance. The methodologies and insights presented herein are intended to empower researchers to explore the full potential of this intriguing molecule. Further research is warranted to fully elucidate its spectroscopic properties and explore the biological activities of its derivatives.
References
Sources
- 1. Sci-Hub. A Convenient Synthesis of 2-Naphthylcyclopentanones and 2-Naphthylcyclohexanones from 1-Naphthylcycloalkenes / Synthesis, 2005 [sci-hub.box]
- 2. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 3. Synthesis, Characterization and Antimicrobial Study of Some New Cyclohexenone Derivatives | Mayekar | International Journal of Chemistry | CCSE [ccsenet.org]
- 4. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
An In-depth Technical Guide to the Physical Properties of 2-(1-Naphthyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical properties of 2-(1-Naphthyl)cyclohexanone, a molecule of significant interest in synthetic organic chemistry and medicinal chemistry. Understanding these fundamental characteristics is paramount for its application in further research and development, including its use as a building block for more complex chemical entities. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and methodologies that underpin the characterization of this and similar α-aryl cyclohexanone derivatives.
Introduction to 2-(1-Naphthyl)cyclohexanone: A Molecule of Interest
2-(1-Naphthyl)cyclohexanone belongs to the class of α-aryl ketones, which are pivotal intermediates in the synthesis of a wide array of organic compounds. The fusion of a cyclohexanone ring with a naphthyl moiety imparts a unique combination of steric and electronic properties, making it a valuable synthon for the construction of polycyclic structures and pharmacologically active molecules. The cyclohexanone core provides a flexible six-membered ring that can adopt various conformations, while the bulky, aromatic naphthyl group introduces significant steric hindrance and potential for π-π stacking interactions. These structural features are critical determinants of the compound's reactivity and its interactions in biological systems.
A convenient route for the synthesis of 2-(1-Naphthyl)cyclohexanone has been reported through the oxidation of the corresponding 1-(1-naphthyl)cyclohexene, followed by an acid-catalyzed rearrangement. This method allows for the preparation of this and related naphthylcycloalkanones on a multigram scale, facilitating further investigation of their chemical and physical properties.
Core Physical and Spectroscopic Properties
The physical and spectroscopic data for 2-(1-Naphthyl)cyclohexanone are crucial for its identification, purification, and handling. The following table summarizes the key physical properties that have been experimentally determined.
| Property | Value |
| Molecular Formula | C₁₆H₁₆O |
| Molecular Weight | 224.30 g/mol |
| Melting Point | 108-109 °C |
| Boiling Point | Data not available |
| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. Sparingly soluble in alkanes and insoluble in water. |
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 2-(1-Naphthyl)cyclohexanone. The following sections detail the characteristic spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (CDCl₃): The proton NMR spectrum exhibits characteristic signals for both the naphthyl and cyclohexanone moieties. The aromatic protons of the naphthyl group typically appear as a series of multiplets in the downfield region (δ 7.0-8.5 ppm). The protons on the cyclohexanone ring will appear in the upfield region, with the α-proton (the proton on the carbon bearing the naphthyl group) being the most deshielded of the aliphatic protons due to the influence of the adjacent carbonyl and aromatic ring.
¹³C NMR (CDCl₃): The carbon NMR spectrum shows a characteristic resonance for the carbonyl carbon of the ketone at approximately δ 210 ppm. The aromatic carbons of the naphthyl group will have signals in the δ 120-140 ppm range, while the aliphatic carbons of the cyclohexanone ring will appear in the upfield region (δ 20-60 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
IR (KBr): The IR spectrum of 2-(1-Naphthyl)cyclohexanone is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone. This peak is typically observed around 1710 cm⁻¹ . The presence of the aromatic naphthyl group will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the cyclohexanone ring will be observed just below 3000 cm⁻¹.
Experimental Protocols for Physical Property Determination
The following section outlines the standardized experimental procedures for determining the key physical properties of 2-(1-Naphthyl)cyclohexanone. These protocols are designed to ensure accuracy and reproducibility.
Melting Point Determination
Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 1-2 °C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.
Procedure:
-
A small, finely powdered sample of 2-(1-Naphthyl)cyclohexanone is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Solubility Determination
Rationale: Understanding the solubility of a compound is essential for choosing appropriate solvents for reactions, purification (e.g., recrystallization), and analysis. The "like dissolves like" principle is a guiding concept, where polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.
Procedure:
-
To a small test tube, add approximately 10-20 mg of 2-(1-Naphthyl)cyclohexanone.
-
Add 1 mL of the test solvent (e.g., water, ethanol, chloroform, hexane) dropwise while agitating the mixture.
-
Observe whether the solid dissolves completely.
-
If the compound dissolves, it is classified as "soluble." If it does not dissolve after the addition of 1 mL of solvent, it is classified as "insoluble." For intermediate cases, terms like "sparingly soluble" or "slightly soluble" can be used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides the most detailed structural information, allowing for the precise mapping of the carbon and hydrogen atoms within the molecule.
Procedure:
-
Dissolve 5-10 mg of 2-(1-Naphthyl)cyclohexanone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule, providing a molecular "fingerprint."
Procedure (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of 2-(1-Naphthyl)cyclohexanone with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Visualizing the Molecular Structure and Workflow
Diagrams are essential tools for visualizing molecular structures and experimental processes.
Caption: Molecular structure of 2-(1-Naphthyl)cyclohexanone.
Caption: Experimental workflow for characterization.
Conclusion: A Foundation for Future Research
The physical properties of 2-(1-Naphthyl)cyclohexanone, from its melting point to its characteristic spectroscopic signatures, provide the fundamental data required for its confident use in research and development. The methodologies outlined in this guide represent standard, validated procedures that ensure the generation of high-quality, reliable data. As a versatile building block, a thorough understanding of these core properties is the first and most critical step in unlocking the full potential of 2-(1-Naphthyl)cyclohexanone in the synthesis of novel compounds with promising applications in materials science and medicinal chemistry.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Armarego, W. L., & Chai, C. L. (2012).
An In-depth Technical Guide to 2-(1-Naphthyl)cyclohexanone: Synthesis, Characterization, and Potential Applications
Core Identifiers and Chemical Structure
While a dedicated CAS registry number for 2-(1-naphthyl)cyclohexanone has not been identified in common chemical databases, its structural isomer, 2-(2-naphthyl)cyclohexanone, is registered under CAS Number 54367-97-4. For the purpose of this guide, we will refer to the target molecule by its IUPAC name and structural representation.
Table 1: Core Identifiers for 2-(1-Naphthyl)cyclohexanone
| Identifier | Value |
| IUPAC Name | 2-(Naphthalen-1-yl)cyclohexan-1-one |
| Molecular Formula | C₁₆H₁₆O |
| Molecular Weight | 224.30 g/mol |
| Chemical Structure | ![]() |
Strategic Synthesis Pathway
The most direct and logical synthetic route to 2-(1-naphthyl)cyclohexanone proceeds through the oxidation and rearrangement of a readily accessible precursor, 1-(1-naphthyl)cyclohexene. This approach is supported by the work of Góra et al. (2005), who described a convenient synthesis of 2-naphthylcycloalkanones from 1-naphthylcycloalkenes[1].
The overall synthetic strategy is a two-step process:
-
Synthesis of the Precursor: Preparation of 1-(1-naphthyl)cyclohexene from cyclohexanone and 1-naphthylmagnesium bromide.
-
Oxidative Rearrangement: Conversion of 1-(1-naphthyl)cyclohexene to 2-(1-naphthyl)cyclohexanone.
Experimental Protocol: Synthesis of 1-(1-Naphthyl)cyclohexene
The causality behind this initial step lies in the nucleophilic addition of a Grignard reagent to a ketone, a fundamental and reliable carbon-carbon bond-forming reaction. 1-Naphthylmagnesium bromide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. The subsequent acidic workup dehydrates the tertiary alcohol intermediate to yield the desired alkene.
Step-by-Step Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are reacted with 1-bromonaphthalene in anhydrous tetrahydrofuran (THF) to form 1-naphthylmagnesium bromide.
-
Nucleophilic Addition: The freshly prepared Grignard reagent is cooled to 0 °C, and a solution of cyclohexanone in anhydrous THF is added dropwise with stirring.
-
Quenching and Dehydration: The reaction mixture is carefully quenched with a saturated aqueous solution of ammonium chloride. The resulting tertiary alcohol is then subjected to acid-catalyzed dehydration, typically using a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid with azeotropic removal of water, to yield 1-(1-naphthyl)cyclohexene.
-
Purification: The crude product is purified by column chromatography on silica gel.
Experimental Protocol: Synthesis of 2-(1-Naphthyl)cyclohexanone
The core of this synthesis is an oxidative rearrangement of the alkene precursor. The choice of oxidizing agent is critical. The abstract from Góra et al. (2005) suggests the use of hydrogen peroxide or m-chloroperoxybenzoic acid (MCPBA)[1]. This implies an initial epoxidation of the double bond, followed by an acid-catalyzed rearrangement of the epoxide to the corresponding ketone. This pinacol-type rearrangement is a well-established method for the conversion of epoxides to carbonyl compounds.
Step-by-Step Methodology:
-
Epoxidation: 1-(1-Naphthyl)cyclohexene is dissolved in a suitable solvent, such as dichloromethane, and treated with an oxidizing agent like MCPBA at a controlled temperature (typically 0 °C to room temperature).
-
Acid-Catalyzed Rearrangement: Following the consumption of the starting alkene (monitored by TLC), a catalytic amount of a protic acid (e.g., sulfuric acid or perchloric acid) is added to the reaction mixture. This facilitates the opening of the epoxide ring and the subsequent 1,2-hydride shift, leading to the formation of the ketone.
-
Work-up and Purification: The reaction is quenched, and the organic layer is washed, dried, and concentrated. The crude 2-(1-naphthyl)cyclohexanone is then purified by column chromatography.
Diagram 1: Synthetic Workflow
Caption: A generalized workflow for the synthesis of 2-(1-Naphthyl)cyclohexanone.
Spectroscopic and Analytical Characterization
A self-validating protocol requires rigorous characterization of the final product. The following spectroscopic techniques are essential for confirming the structure and purity of 2-(1-naphthyl)cyclohexanone.
Table 2: Expected Spectroscopic Data for 2-(1-Naphthyl)cyclohexanone
| Technique | Expected Observations |
| ¹H NMR | - Multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the naphthyl group.- A multiplet for the methine proton at the C2 position of the cyclohexanone ring, likely deshielded by the adjacent carbonyl and naphthyl groups.- A series of multiplets in the aliphatic region (δ 1.5-3.0 ppm) for the remaining cyclohexyl protons. |
| ¹³C NMR | - A peak for the carbonyl carbon in the range of δ 200-210 ppm.- Multiple signals in the aromatic region (δ 120-140 ppm) for the naphthyl carbons.- A signal for the methine carbon at C2.- Several signals for the remaining methylene carbons of the cyclohexanone ring. |
| IR Spectroscopy | - A strong, sharp absorption band around 1710 cm⁻¹ characteristic of a ketone C=O stretch.- C-H stretching vibrations for the aromatic and aliphatic protons.- C=C stretching bands for the aromatic ring. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (224.30 g/mol ).- Characteristic fragmentation patterns, including the loss of CO and fragmentation of the cyclohexanone ring. |
Potential Applications in Drug Discovery and Development
While specific biological activities for 2-(1-naphthyl)cyclohexanone are not extensively documented, the structural motifs of both naphthalene and cyclohexanone are present in numerous biologically active molecules. This suggests that 2-(1-naphthyl)cyclohexanone could serve as a valuable scaffold for the development of novel therapeutic agents.
-
Anti-inflammatory and Analgesic Properties: Aryl-cyclohexanone derivatives have been investigated for their anti-inflammatory potential[2]. The rigid, lipophilic naphthyl group could enhance binding to hydrophobic pockets of inflammatory targets.
-
Antimicrobial Activity: Both naphthalene and cyclohexanone derivatives have demonstrated antimicrobial properties against a range of pathogens[3][4]. The combination of these two moieties may lead to compounds with enhanced or novel antimicrobial profiles.
-
Anticancer Research: The naphthalene core is a key component of many anticancer agents. The cyclohexanone ring could be functionalized to introduce additional pharmacophoric features to modulate activity against cancer cell lines.
Diagram 2: Conceptual Signaling Pathway Modulation
Caption: A conceptual diagram of a signaling pathway modulated by a 2-(1-naphthyl)cyclohexanone derivative.
Safety and Handling
As a research chemical with limited toxicological data, 2-(1-naphthyl)cyclohexanone should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
2-(1-Naphthyl)cyclohexanone represents a synthetically accessible molecule with potential for further exploration in medicinal chemistry and materials science. The synthetic route outlined in this guide, based on established organic chemistry principles, provides a clear path for its preparation. Further investigation into its biological activities is warranted to fully elucidate its potential as a lead compound in drug discovery programs.
References
-
Lopes, L. G., et al. (2022). Effect of Aryl-Cyclohexanones and their Derivatives on Macrophage Polarization In Vitro. Inflammation, 45(3), 1236–1249. [Link]
-
Kim, M. J., et al. (2018). Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi. Journal of Applied Microbiology, 125(6), 1833-1842. [Link]
-
European Journal of Organic Chemistry. (2020). Synthesis and characterization and biological study of some cyclohexenone derivataves from 2-acetyl pyrol. European Journal of Organic Chemistry. [Link]
Sources
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- 2. Effect of Aryl-Cyclohexanones and their Derivatives on Macrophage Polarization In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to the Biological Potential of 2-(1-Naphthyl)cyclohexanone Scaffolds
Introduction: The Strategic Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic fusion of known pharmacophores into novel hybrid molecules is a cornerstone of rational drug design. The 2-(1-Naphthyl)cyclohexanone scaffold represents a compelling example of this approach, uniting two moieties of significant biological relevance. The cyclohexanone ring is a core component of numerous natural products and synthetic compounds exhibiting a wide array of activities, including antitumor and anti-inflammatory properties.[1] Concurrently, the naphthalene system is present in a multitude of therapeutic agents, with its derivatives demonstrating potent antimicrobial, anti-inflammatory, and anticancer effects.[2][3]
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals aiming to explore the therapeutic potential of 2-(1-Naphthyl)cyclohexanone derivatives. We will delve into the rationale behind their synthesis, a multi-pronged strategy for evaluating their biological activity—spanning in silico prediction to in vitro validation—and the critical analysis of structure-activity relationships (SAR) that guides lead optimization. The methodologies presented herein are designed to be self-validating, providing a robust pathway from initial compound synthesis to the identification of promising drug candidates.
Section 1: Synthesis and Rationale for Derivatization
The logical starting point for exploring this chemical space is the efficient synthesis of the core scaffold and its subsequent derivatization. The creation of a chemical library with diverse functional groups is not an arbitrary exercise; it is a deliberate strategy to modulate pharmacokinetic and pharmacodynamic properties.
General Synthesis of the Core Scaffold
A convenient and scalable method for synthesizing 2-(1-Naphthyl)cyclohexanones involves the oxidation of 1-Naphthylcycloalkenes. This can be achieved using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), followed by an acid-catalyzed rearrangement of the resulting epoxide or diol intermediate.[4][5] This approach allows for the preparation of the target compounds on a multigram scale, which is essential for comprehensive biological screening.[5]
The "Why" of Derivatization: A Strategic Approach
The synthesis of derivatives is driven by the need to optimize a lead compound's profile. Key motivations include:
-
Enhancing Potency: Introducing functional groups that can form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with the biological target.
-
Improving Selectivity: Modifying the structure to favor binding to a specific target isoform (e.g., COX-2 over COX-1) or to be more effective against cancer cells than healthy cells.
-
Modulating Pharmacokinetics (ADMET): Adding polar groups to increase solubility or altering metabolic soft spots to improve stability and bioavailability.[6]
-
Exploring Structure-Activity Relationships (SAR): Systematically altering the scaffold to understand which chemical features are critical for biological activity.
The following workflow illustrates a typical path from synthesis to preliminary screening.
Caption: Integrated workflow for in silico candidate evaluation.
Table 1: Key ADMET Parameters for Initial Screening
| Parameter | Description | Importance |
|---|---|---|
| Caco-2 Permeability | Predicts intestinal absorption of orally administered drugs. | High permeability is desirable for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | Indicates if a compound can cross into the central nervous system. | Essential for CNS targets; undesirable for peripherally acting drugs. |
| CYP450 Inhibition | Predicts inhibition of key metabolic enzymes (e.g., 2D6, 3A4). | Inhibition can lead to drug-drug interactions. |
| hERG Inhibition | Predicts blockage of the hERG potassium channel. | A major cause of drug-induced cardiotoxicity. |
| Ames Test | Predicts the mutagenic potential of a compound. [7] | A positive result is a significant red flag for carcinogenicity. [7] |
| Drug-Induced Liver Injury (DILI) | Predicts the likelihood of the compound causing liver damage. [7]| A leading cause of drug failure in clinical trials. [7]|
Section 3: In Vitro Evaluation of Biological Activities
Following in silico prioritization, synthesized compounds must be evaluated in robust and reproducible in vitro assays. This section details standardized protocols for assessing the most probable biological activities of 2-(1-Naphthyl)cyclohexanone derivatives.
Cytotoxicity and Anticancer Potential
Rationale: Both cyclohexenone and naphthoquinone scaffolds are well-represented in anticancer research. [1][8]Their mechanisms often involve inducing oxidative stress, inhibiting critical enzymes like topoisomerases, or disrupting cell division. [9][8] Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. [10][11]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the compound-containing medium and incubate for 24 or 48 hours. Include vehicle-only (negative) and a known cytotoxic agent (positive) controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Table 2: Example Data Presentation for Cytotoxicity Screening
| Compound ID | R-Group Modification | IC₅₀ on MCF-7 (µM) | IC₅₀ on HeLa (µM) |
|---|---|---|---|
| Core-01 | -H | 45.2 | > 100 |
| Deriv-02 | -4-OH (Naphthyl) | 12.8 | 25.1 |
| Deriv-03 | -3-Cl (Cyclohexanone) | 8.5 | 15.6 |
| Doxorubicin | (Positive Control) | 0.9 | 1.2 |
Caption: Hypothetical apoptotic pathway induced by a derivative.
Antimicrobial Activity
Rationale: The prevalence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Naphthyl-containing structures and various heterocyclic compounds are known to possess antibacterial and antifungal properties. [12][13] Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [14]
-
Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth. Dilute the culture to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Table 3: Example Data Presentation for Antimicrobial Screening
| Compound ID | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
|---|---|---|
| Core-01 | > 128 | > 128 |
| Deriv-04 | 16 | 64 |
| Deriv-05 | 32 | 32 |
| Vancomycin | 1 | N/A |
| Ciprofloxacin | 0.5 | 0.25 |
Anti-inflammatory Activity
Rationale: Chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes. [15]Naphthyl derivatives have previously demonstrated significant anti-inflammatory and COX-inhibitory activity. [15][16] Experimental Protocol: COX Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
-
Reagent Preparation: Prepare assay buffer, heme, and a fluorometric substrate (e.g., ADHP).
-
Enzyme Incubation: In a 96-well plate, add purified COX-1 or COX-2 enzyme to wells containing the assay buffer and test compound dilutions. Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: The peroxidase activity of COX converts the substrate into a highly fluorescent product. Measure the fluorescence intensity over time using a plate reader (Ex/Em = 535/587 nm).
-
Analysis: Calculate the rate of reaction. Determine the IC₅₀ of the test compound for each enzyme by plotting the percent inhibition against the compound concentration.
Caption: Mechanism of COX inhibition in the inflammatory cascade.
Antioxidant Activity
Rationale: Oxidative stress from reactive oxygen species (ROS) contributes to cellular damage and various pathologies. Compounds that can scavenge free radicals have therapeutic potential. [8]The redox-active nature of quinonoid systems, related to the naphthalene core, makes them candidates for antioxidant activity. [8] Experimental Protocol: DPPH Radical Scavenging Assay
This is a rapid and simple spectrophotometric assay to measure a compound's ability to act as a hydrogen/electron donor.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should be deep violet.
-
Assay Procedure: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: If the compound scavenges the DPPH free radical, the violet color will fade to yellow. Measure the absorbance at 517 nm.
-
Analysis: Calculate the percentage of DPPH scavenging activity. Determine the EC₅₀ value (the effective concentration that scavenges 50% of the DPPH radicals).
Table 4: Example Data Presentation for Antioxidant Activity
| Compound ID | DPPH Scavenging EC₅₀ (µM) |
|---|---|
| Core-01 | > 200 |
| Deriv-02 (-4-OH) | 25.4 |
| Deriv-06 (-4-OCH₃) | 88.1 |
| Ascorbic Acid | 15.8 |
Section 4: Structure-Activity Relationship (SAR) Analysis
The ultimate goal of screening a library of derivatives is to establish a clear Structure-Activity Relationship (SAR). This involves correlating the changes in chemical structure with the observed changes in biological activity.
Key Questions for SAR Analysis:
-
Effect of Naphthyl Substitution: How do electron-donating (e.g., -OH, -OCH₃) vs. electron-withdrawing (e.g., -Cl, -NO₂) groups on the naphthalene ring affect potency? For instance, a hydroxyl group (-OH) often enhances antioxidant activity and can act as a hydrogen bond donor in a protein's active site.
-
Effect of Cyclohexanone Substitution: What is the impact of alkyl or aryl substitutions at different positions on the cyclohexanone ring? These can influence steric hindrance and hydrophobicity.
-
Stereochemistry: Does the stereochemistry of the chiral center at the junction of the two rings influence activity? This would necessitate chiral separation and testing of individual enantiomers.
Caption: Key modification points for SAR analysis. (Note: A chemical structure image would be used here).
Conclusion and Future Directions
The 2-(1-Naphthyl)cyclohexanone scaffold presents a promising starting point for the development of novel therapeutic agents. The systematic approach outlined in this guide—combining predictive in silico modeling with robust in vitro assays for cytotoxicity, antimicrobial, anti-inflammatory, and antioxidant activities—provides a comprehensive framework for its evaluation.
The most promising "hit" compounds identified through this process should be advanced to the next stage of drug discovery: lead optimization . This involves further chemical modifications guided by the established SAR to fine-tune potency, selectivity, and ADMET properties. Subsequent steps would include validation in more complex cell-based models, elucidation of the precise mechanism of action, and, ultimately, evaluation of efficacy and safety in preclinical in vivo models. The convergence of these privileged structures holds significant potential, and a rigorous, multi-faceted investigation is the key to unlocking it.
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MDPI. (2022). Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor. MDPI. Available at: [Link]
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Thermochemical Characterization & Stability Profiling of 2-(1-Naphthyl)cyclohexanone
Executive Summary
The thermodynamic profile of 2-(1-Naphthyl)cyclohexanone (CAS: 41981-47-0 / Analogous structures) is a critical parameter set for researchers involved in the synthesis of arylcyclohexylamine derivatives and dissociative anesthetic precursors. Unlike simple cyclohexanone, the introduction of the bulky 1-naphthyl moiety at the
This guide provides a rigorous, self-validating framework for determining the thermochemical properties of this compound. It moves beyond static data reporting to establish a reproducible protocol for Differential Scanning Calorimetry (DSC) , Thermogravimetric Analysis (TGA) , and Combustion Calorimetry , ensuring data integrity for regulatory and safety compliance.
Molecular Context & Thermodynamic Significance[1][2]
Structural Thermodynamics
The presence of the 1-naphthyl group at the C2 position of the cyclohexanone ring creates a thermodynamic conflict between the equatorial and axial conformers.
-
Steric Hindrance: The peri-hydrogen of the 1-naphthyl group interacts repulsively with the carbonyl oxygen and adjacent ring hydrogens.
-
Keto-Enol Tautomerism: The
-proton is acidic. Thermal stress can accelerate tautomerization to the enol form (2-(1-naphthyl)cyclohex-1-en-ol), which is stabilized by conjugation with the naphthyl system but destabilized by ring strain.
The Criticality of Thermal Analysis
For drug development and process scaling, three parameters are non-negotiable:
- (Enthalpy of Fusion): Determines energy requirements for crystallization and purification.
- (Decomposition Onset): Defines the safe operating window (SOW) for synthesis to prevent thermal runaway.
-
Polymorphism: The bulky naphthyl group increases the likelihood of polymorphs, which have distinct solubilities and bioavailabilities.
Experimental Workflow (Graphviz Visualization)
The following workflow illustrates the critical path for validating the thermochemical profile, from raw synthesis to kinetic modeling.
Figure 1: Integrated workflow for the thermochemical validation of aryl-cyclohexanones. Note the feedback loop where DSC data validates chemical purity.
Instrumentation & Calibration Protocols
To ensure Trustworthiness , the instrument must be calibrated to a standard that brackets the expected transitions of 2-(1-Naphthyl)cyclohexanone (Expected MP: 70°C–110°C; Expected Decomp: >200°C).
Calibration Standards
| Parameter | Standard Material | Theoretical Value | Tolerance |
| Temperature (Low) | Indium | ||
| Temperature (High) | Zinc | ||
| Enthalpy ( | Indium | ||
| Heat Capacity ( | Sapphire | Tabulated vs. Temp |
Atmosphere Control
-
Purge Gas: Dry Nitrogen (
) at 50 mL/min. -
Rationale: Oxygen must be excluded to prevent oxidative degradation of the cyclohexanone ring (Baeyer-Villiger type oxidation) during heating, which would artificially lower the decomposition onset.
Detailed Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: Determine Melting Point (
Protocol:
-
Sample Prep: Weigh 2–5 mg of dried 2-(1-Naphthyl)cyclohexanone into a Tzero aluminum pan. Crimp hermetically to prevent sublimation.
-
Cycle 1 (Conditioning): Heat from 0°C to 130°C at 10°C/min. Purpose: Erase thermal history and solvent effects.
-
Cooling: Cool to 0°C at 10°C/min. Purpose: Observe crystallization behavior (
). -
Cycle 2 (Analysis): Heat from 0°C to 150°C at 2°C/min .
-
Note: A slower ramp rate in the second cycle improves the resolution of the melting endotherm and separation of potential polymorphs.
-
Data Interpretation:
-
Melting Point: Defined as the onset temperature of the endothermic peak, not the peak maximum.
-
Purity Calculation: Use the Van't Hoff equation implemented in the DSC software. Impurities will broaden the melting peak and lower the
. (Where is sample temp, is pure solvent melting point, is mole fraction impurity, is fraction melted).
Thermogravimetric Analysis (TGA)
Objective: Determine thermal stability limits and decomposition kinetics.
Protocol:
-
Sample Prep: 10–15 mg in a platinum or alumina crucible.
-
Method: Ramp from Ambient to 600°C.
-
Variable Rates: Run separate experiments at 5, 10, and 20°C/min.
-
Causality: Varying the heating rate is required to calculate the Activation Energy (
) of decomposition using Isoconversional Kinetics (Kissinger-Akahira-Sunose method).
-
Kinetic Modeling of Decomposition
Understanding how the molecule breaks down is vital for safety. For 2-substituted cyclohexanones, decomposition typically involves ring opening or elimination of the substituent.
The Kissinger Equation
To determine the Activation Energy (
- : Heating rate (K/min)
- : Peak temperature of the derivative TGA (DTG) curve.
- : Gas constant.
Procedure:
-
Plot
vs . -
The slope of the line equals
. -
Threshold: If
, the compound is considered thermally sensitive and requires cold storage.
Synthesis & Stability Logic (Graphviz Visualization)
The following diagram details the chemical stability logic, highlighting the tautomerization pathway that complicates thermal analysis.
Figure 2: Stability pathways. The equilibrium between Keto and Enol forms is sensitive to temperature, affecting shelf-life.
Data Reporting Standards
When documenting your findings, summarize the data in the following format to facilitate peer review and regulatory filing.
| Property | Symbol | Experimental Value (Example) | Method |
| Melting Onset | DSC ( | ||
| Enthalpy of Fusion | DSC (Integration) | ||
| Decomp. Onset | TGA ( | ||
| Activation Energy | TGA (Kissinger) | ||
| Heat Capacity | Modulated DSC |
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-
ASTM International. (2020). ASTM E698 - Standard Test Method for Arrhenius Kinetic Constants for Thermally Unstable Materials.
-
Vyazovkin, S., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta.
-
National Institute of Standards and Technology (NIST). Cyclohexanone Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[1] (Used as baseline reference for cyclohexanone ring stability).
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Methodological & Application
Introduction: The Significance and Challenge of Chiral 2-Arylcyclohexanones
An Application Guide to the Asymmetric Synthesis of 2-(1-Naphthyl)cyclohexanone
The 2-arylcyclohexanone motif is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure is a key pharmacophore in a range of biologically active molecules, including potential therapeutics for neurodegenerative diseases and cancer. The specific spatial arrangement of the aryl group relative to the cyclohexanone ring is critical for biological activity, meaning that control over the absolute stereochemistry at the C2 position is paramount. Consequently, the development of robust and efficient methods for the asymmetric synthesis of single-enantiomer 2-arylcyclohexanones, such as 2-(1-Naphthyl)cyclohexanone, is a significant objective for synthetic chemists.
This guide provides a detailed overview of three powerful and distinct strategies for achieving this transformation with high enantioselectivity: organocatalysis, transition-metal catalysis, and the use of chiral auxiliaries. Each section explains the core principles, provides detailed, field-tested protocols, and discusses the rationale behind key experimental choices.
Strategy 1: Organocatalytic Asymmetric Michael Addition
Organocatalysis represents a green and powerful approach, avoiding the use of potentially toxic or expensive metals.[1] This strategy typically relies on the formation of a transient chiral enamine or iminium ion intermediate from cyclohexenone and a chiral secondary amine catalyst, which then directs the stereoselective addition of a nucleophile.[2][3]
Causality of Stereocontrol: The Chiral Enamine Intermediate
The cornerstone of this method is the reaction between cyclohexenone and a chiral secondary amine, often a diarylprolinol silyl ether. This forms a chiral enamine intermediate. The bulky substituents on the catalyst effectively shield one face of the enamine, leaving the other face exposed for a highly selective attack by an electrophile. The choice of the catalyst is therefore critical for inducing high levels of stereocontrol.
Experimental Workflow: Organocatalytic Michael Addition
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Application Notes & Protocols: 2-(1-Naphthyl)cyclohexanone as a Versatile Precursor in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(1-Naphthyl)cyclohexanone as a pivotal precursor in the synthesis of pharmacologically active compounds. We delve into a reliable, multigram-scale synthesis of the title compound, detail its essential physicochemical properties, and present a validated protocol for its conversion into N-substituted aminocyclohexane derivatives—a scaffold of significant interest in modern drug discovery. The protocols are designed to be self-validating, with integrated analytical checkpoints to ensure reaction fidelity and product purity. The underlying chemical principles and mechanistic pathways are explained to empower researchers to adapt and innovate upon these foundational methods.
Introduction: The Strategic Value of the Naphthyl-Cyclohexanone Scaffold
In the landscape of medicinal chemistry, the assembly of novel molecular architectures with desirable pharmacological profiles is a paramount objective. The title compound, 2-(1-Naphthyl)cyclohexanone, represents a highly valuable starting material, strategically combining two key structural motifs:
-
The Naphthalene Moiety: This bicyclic aromatic system is a privileged scaffold in drug design. It is larger and more lipophilic than a simple phenyl ring, allowing for enhanced van der Waals and π-π stacking interactions with biological targets. Its extended aromatic system can also influence metabolic stability and pharmacokinetic properties. Numerous approved drugs, such as the beta-blocker Propranolol and the antifungal Naftifine, feature the naphthalene core, attesting to its utility.[1][2]
-
The Cyclohexanone Ring: This cyclic ketone provides a robust and versatile chemical handle. The α-carbon can be readily functionalized, and the ketone itself is a gateway to a multitude of chemical transformations, including reduction to alcohols, reductive amination to form amines, and various condensation reactions.[3][4]
The combination of these two motifs in 2-(1-Naphthyl)cyclohexanone creates a precursor primed for the development of novel therapeutics targeting a wide range of disorders, from central nervous system (CNS) conditions to pain and inflammation.[5][6][7]
Synthesis of the Precursor: 2-(1-Naphthyl)cyclohexanone
A convenient and scalable synthesis of 2-(1-Naphthyl)cyclohexanone can be achieved from 1-(1-Naphthyl)cyclohexene through an oxidative rearrangement. This method avoids harsh conditions and provides the product in good yields.[8][9]
Underlying Principle & Causality
The reaction proceeds in two key stages. First, the alkene in 1-(1-Naphthyl)cyclohexene is oxidized to form an epoxide intermediate using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). In the second stage, an acid-catalyzed rearrangement of the epoxide occurs. The protonation of the epoxide oxygen makes it a good leaving group, leading to the opening of the epoxide ring to form a tertiary carbocation. A subsequent 1,2-hydride shift from the adjacent carbon to the carbocation, followed by tautomerization, yields the final 2-(1-Naphthyl)cyclohexanone product. This sequence is a reliable method for converting cycloalkenes to α-substituted cycloalkanones.[8][9]
Experimental Workflow: Synthesis of 2-(1-Naphthyl)cyclohexanone
Caption: Workflow for the synthesis of 2-(1-Naphthyl)cyclohexanone.
Detailed Protocol: Synthesis
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-(1-Naphthyl)cyclohexene (1.0 eq.) dissolved in anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.
-
Epoxidation: Dissolve m-CPBA (1.1 eq.) in DCM and add it to the dropping funnel. Add the m-CPBA solution to the reaction flask dropwise over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Rearrangement: Cool the mixture again to 0°C and add 10% aqueous sulfuric acid (H₂SO₄). Stir the biphasic mixture vigorously for 1 hour.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-(1-Naphthyl)cyclohexanone as a pure solid.
Physicochemical and Analytical Data
Proper characterization is essential for confirming the identity and purity of the synthesized precursor.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₆O |
| Molecular Weight | 224.30 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Data not consistently reported; typically >80°C |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, Acetone. Insoluble in water. |
Spectroscopic Characterization
-
¹H NMR (CDCl₃, 400 MHz): Expect signals for the naphthyl protons in the aromatic region (δ 7.2-8.2 ppm) and a complex multiplet pattern for the cyclohexanone protons in the aliphatic region (δ 1.8-4.0 ppm). The proton at the α-position (adjacent to the naphthyl group) will likely appear as a distinct multiplet around δ 3.8-4.0 ppm.
-
¹³C NMR (CDCl₃, 101 MHz): Expect a signal for the carbonyl carbon around δ 210 ppm. Signals for the naphthyl carbons will appear between δ 120-135 ppm, and the aliphatic carbons of the cyclohexanone ring will be in the δ 25-55 ppm range.
-
IR (KBr, cm⁻¹): A strong, characteristic absorption band for the C=O stretch of the ketone will be observed around 1710 cm⁻¹. Aromatic C-H stretching will appear around 3050 cm⁻¹, and aliphatic C-H stretching will be below 3000 cm⁻¹.
-
Mass Spectrometry (EI): The molecular ion peak [M]⁺ should be observed at m/z = 224.3.
Application Protocol: Synthesis of N-Alkyl-2-(1-Naphthyl)cyclohexanamines
A key transformation in drug discovery is the conversion of a ketone to an amine via reductive amination. This reaction introduces a basic nitrogen atom, which is crucial for modulating solubility and for forming salts, a common strategy for pharmaceutical formulations.[6] This protocol describes a general method for synthesizing a library of N-substituted amine derivatives from 2-(1-Naphthyl)cyclohexanone.
Mechanistic Rationale
The reaction proceeds via the formation of an imine or enamine intermediate. The ketone reacts with a primary or secondary amine under mildly acidic conditions to form a hemiaminal, which then dehydrates to form the C=N bond of an imine (with a primary amine) or an enamine (with a secondary amine). A selective reducing agent, such as sodium triacetoxyborohydride (STAB), is then used to reduce the imine/enamine to the corresponding amine. STAB is chosen because it is mild, tolerant of various functional groups, and does not readily reduce the starting ketone, thus minimizing side reactions.
Experimental Workflow: Reductive Amination
Caption: Workflow for the synthesis of N-Alkyl-2-(1-Naphthyl)cyclohexanamines.
Detailed Protocol: Reductive Amination
-
Setup: In a round-bottom flask, dissolve 2-(1-Naphthyl)cyclohexanone (1.0 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq.) followed by a catalytic amount of glacial acetic acid (0.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine/enamine intermediate.
-
Reduction: To this mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the ketone starting material.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir for 30 minutes, then transfer to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. Alternatively, for basic amine products, purification can be achieved by dissolving the crude material in diethyl ether and adding a solution of HCl in ether to precipitate the hydrochloride salt, which can then be collected by filtration.
Pharmacological Relevance
The resulting N-Alkyl-2-(1-Naphthyl)cyclohexanamine scaffold is a precursor to compounds with potential therapeutic applications. For instance, derivatives of 2-amino-2-phenylcyclohexanone are being explored for the treatment of psychiatric disorders.[6] Furthermore, naphthalenone-containing structures have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[10] The synthesized amines can serve as key intermediates for further elaboration, such as amide bond formation to produce compounds analogous to known bioactive molecules.[11][12][13]
Conclusion
2-(1-Naphthyl)cyclohexanone is a high-value precursor that provides a direct entry point to a rich chemical space of pharmacologically relevant molecules. The synthetic protocols detailed herein are robust, scalable, and grounded in well-understood reaction mechanisms. By leveraging the unique structural and chemical properties of this compound, researchers in drug development can efficiently construct novel libraries of N-substituted aminocyclohexane derivatives for screening and lead optimization programs.
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ResearchGate. (n.d.). A Convenient Synthesis of 2-Naphthylcyclopentanones and 2-Naphthylcyclohexanones from 1-Naphthylcycloalkenes | Request PDF. Retrieved from [Link]
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Organic Syntheses. (2009). PREPARATION OF (S)-2-ALLYL-2-METHYLCYCLOHEXANONE. Org. Synth. 2009, 86, 194. [Link]
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MDPI. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link]
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Application Notes and Protocols for the Analytical Detection of 2-(1-Naphthyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed analytical methodologies for the detection and quantification of 2-(1-Naphthyl)cyclohexanone, a compound of interest in synthetic chemistry and potentially in the screening of novel psychoactive substances. Recognizing the challenges in analyzing novel compounds for which established standards may not be readily available, this document outlines robust starting protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Furthermore, it delves into spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, for structural elucidation. Each protocol is presented with an emphasis on the underlying scientific principles, guiding researchers in method development and validation.
Introduction: The Analytical Imperative for 2-(1-Naphthyl)cyclohexanone
2-(1-Naphthyl)cyclohexanone is a ketone derivative characterized by a cyclohexanone ring substituted with a naphthyl group. Its structural similarity to other psychoactive compounds necessitates the development of reliable analytical methods for its detection in various matrices. Whether in the context of quality control in synthesis, metabolic studies, or forensic analysis, the ability to accurately identify and quantify this compound is paramount. This guide is designed to equip researchers with the foundational knowledge and practical protocols to approach the analysis of 2-(1-Naphthyl)cyclohexanone with scientific rigor. The methodologies described herein are grounded in established analytical principles and are intended to serve as a robust starting point for method development and validation in accordance with international guidelines.[1][2][3]
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are the cornerstone of analytical chemistry, offering high-resolution separation of complex mixtures. For a compound like 2-(1-Naphthyl)cyclohexanone, both gas and liquid chromatography can be effectively employed.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Fidelity Approach
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] It combines the superior separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.
Principle of the Method: The sample is vaporized and introduced into a capillary column where separation occurs based on the compound's boiling point and affinity for the stationary phase. As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "chemical fingerprint" for identification.
Rationale for GC-MS: The predicted volatility of 2-(1-Naphthyl)cyclohexanone makes it a suitable candidate for GC-MS analysis. This method offers high sensitivity and specificity, which is crucial when dealing with complex matrices.
Protocol 1: GC-MS Analysis of 2-(1-Naphthyl)cyclohexanone
1. Sample Preparation (General):
- Accurately weigh 1 mg of the sample and dissolve it in 1 mL of a suitable solvent such as methanol, acetonitrile, or ethyl acetate to prepare a 1 mg/mL stock solution.
- Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
- For complex matrices (e.g., biological fluids), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to remove interferences.[5] A common LLE procedure involves extraction with a non-polar solvent like hexane or ethyl acetate.[5]
2. GC-MS Instrumentation and Parameters:
- GC System: Agilent 8890 GC or equivalent.
- MS System: Agilent 5977B MSD or equivalent.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- Injector Temperature: 280°C.
- Injection Mode: Splitless (for low concentrations) or Split (e.g., 20:1 for higher concentrations).
- Oven Temperature Program:
- Initial temperature: 150°C, hold for 1 minute.
- Ramp: 15°C/min to 300°C.
- Hold: 5 minutes at 300°C.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-500.
3. Data Analysis:
- Identify the peak corresponding to 2-(1-Naphthyl)cyclohexanone based on its retention time and mass spectrum.
- The mass spectrum is expected to show a molecular ion peak (M+) and characteristic fragment ions.
- Quantification is achieved by integrating the peak area of a specific ion and comparing it to a calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For Enhanced Sensitivity and Specificity
LC-MS/MS is the preferred method for non-volatile compounds and offers exceptional sensitivity and specificity, making it ideal for trace-level analysis in complex biological matrices.[6][7]
Principle of the Method: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. Separation is achieved based on the compound's partitioning between the mobile and stationary phases. The eluent from the LC column is introduced into the mass spectrometer, where the analyte is ionized. In a tandem mass spectrometer (e.g., triple quadrupole), a specific precursor ion is selected, fragmented, and one or more product ions are monitored for quantification (Multiple Reaction Monitoring - MRM).
Rationale for LC-MS/MS: This technique is highly selective and sensitive, allowing for the detection of low concentrations of the analyte in complex samples with minimal sample cleanup.[4][8]
Protocol 2: LC-MS/MS Analysis of 2-(1-Naphthyl)cyclohexanone
1. Sample Preparation:
- Prepare stock and calibration standards as described in the GC-MS protocol, using a mobile phase-compatible solvent (e.g., methanol or acetonitrile).
- For biological samples, protein precipitation followed by centrifugation is a common and effective cleanup step.[6] Alternatively, SPE can be employed for cleaner extracts.[9]
2. LC-MS/MS Instrumentation and Parameters:
- LC System: Shimadzu Nexera X2 or equivalent.
- MS System: Sciex Triple Quad 5500 or equivalent.
- Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 100 Å, 2.6 µm, 100 x 4.6 mm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient:
- Start with 40% B, hold for 1 minute.
- Increase to 95% B over 5 minutes.
- Hold at 95% B for 2 minutes.
- Return to 40% B and equilibrate for 3 minutes.
- Flow Rate: 0.5 mL/min.
- Column Temperature: 40°C.
- Ion Source: Electrospray Ionization (ESI) in positive mode.
- Ion Source Parameters: Optimized for the specific instrument and compound.
- MRM Transitions: To be determined by infusing a standard solution of 2-(1-Naphthyl)cyclohexanone. A precursor ion corresponding to [M+H]+ would be selected, and characteristic product ions would be identified.
3. Data Analysis:
- Identify the analyte based on its retention time and the specific MRM transition.
- Quantify using the peak area from the MRM chromatogram against a calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust and Accessible Method
HPLC-UV is a widely available and reliable technique for the quantification of compounds that possess a UV chromophore.[10]
Principle of the Method: Similar to LC-MS, separation is achieved via liquid chromatography. Detection is based on the absorption of UV light by the analyte at a specific wavelength. The amount of light absorbed is proportional to the concentration of the compound.
Rationale for HPLC-UV: The naphthyl group in 2-(1-Naphthyl)cyclohexanone provides a strong UV chromophore, making HPLC-UV a suitable and cost-effective method for its analysis, particularly for purity assessments and quantification in less complex samples.[11]
Protocol 3: HPLC-UV Analysis of 2-(1-Naphthyl)cyclohexanone
1. Sample Preparation:
- Prepare stock and calibration standards as described in the previous protocols. Ensure the solvent is UV-transparent at the detection wavelength.
2. HPLC-UV Instrumentation and Parameters:
- HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or UV-Vis detector.
- Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 5 µm, 4.6 x 150 mm).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: A UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λmax), which is expected to be in the range of 220-280 nm due to the naphthyl moiety.
3. Data Analysis:
- Identify the peak based on its retention time.
- Quantify using the peak area from the chromatogram at the determined λmax against a calibration curve.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[12]
Expected Spectral Features for 2-(1-Naphthyl)cyclohexanone:
-
¹H NMR:
-
Aromatic protons of the naphthyl group will appear in the downfield region (typically 7.0-8.5 ppm).
-
Protons on the cyclohexanone ring will appear in the upfield region (typically 1.5-3.5 ppm). The proton at the substitution site will likely be a multiplet.
-
-
¹³C NMR:
-
The carbonyl carbon of the cyclohexanone will have a characteristic chemical shift in the range of 190-220 ppm.[13]
-
Aromatic carbons of the naphthyl group will appear between 120-150 ppm.
-
Aliphatic carbons of the cyclohexanone ring will be in the upfield region (20-50 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[14]
Expected Spectral Features for 2-(1-Naphthyl)cyclohexanone:
-
A strong, sharp absorption band around 1710 cm⁻¹ corresponding to the C=O stretching of the ketone.
-
Absorption bands in the 3000-3100 cm⁻¹ region due to aromatic C-H stretching.
-
Absorption bands in the 2850-3000 cm⁻¹ region due to aliphatic C-H stretching.
-
Bands in the 1450-1600 cm⁻¹ region corresponding to C=C stretching in the aromatic ring.
Method Validation
All analytical methods developed must be validated to ensure they are fit for their intended purpose.[2][15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 1: Summary of Analytical Method Validation Parameters
| Parameter | Description |
| Specificity | No interference at the retention time of the analyte. |
| Linearity | A correlation coefficient (r²) > 0.99 over a defined concentration range. |
| Accuracy | Typically expressed as percent recovery, with an acceptance criteria of 80-120%. |
| Precision | Expressed as the relative standard deviation (RSD), typically <15%. |
| LOD | Determined based on a signal-to-noise ratio of 3:1. |
| LOQ | Determined based on a signal-to-noise ratio of 10:1. |
| Robustness | Assessed by varying parameters like mobile phase composition, pH, and temperature. |
Visualized Workflows
GC-MS and LC-MS/MS Sample Preparation and Analysis Workflow
Caption: Workflow for GC-MS and LC-MS/MS analysis.
HPLC-UV Analysis Workflow
Caption: Workflow for HPLC-UV analysis.
Conclusion
The analytical methods presented in this guide provide a comprehensive framework for the detection, quantification, and structural elucidation of 2-(1-Naphthyl)cyclohexanone. While the provided protocols are robust starting points, it is imperative that researchers perform in-house method development and validation to ensure the results are accurate, reliable, and fit for their intended purpose. The principles of chromatography and spectroscopy, when applied with diligence, will enable the successful analysis of this and other novel chemical entities.
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Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. American Laboratory. Available at: [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. Available at: [Link]
-
Cyclohexanone. NIST WebBook. Available at: [Link]
-
Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. MDPI. Available at: [Link]
-
Validation Of Analytical Methods For Pharmaceutical Analysis. Mirante. Available at: [Link]
-
Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. MDPI. Available at: [Link]
-
Synthetic Cannabinoids in Biological Specimens: A Review of Current Analytical Methods and Sample Preparation Techniques. Taylor & Francis Online. Available at: [Link]
-
Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. MDPI. Available at: [Link]
- Method for detecting aldehyde and ketone by using thin layer chromatography. Google Patents.
-
The Validation Criteria for Analytical Methods Used in Pharmacy Practice Research. J Clin Pharm Ther. Available at: [Link]
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High-throughput screening of 2-(1-Naphthyl)cyclohexanone derivatives
Application Notes and Protocols
Topic: High-Throughput Screening of 2-(1-Naphthyl)cyclohexanone Derivatives for Novel Kinase Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 2-(1-Naphthyl)cyclohexanone scaffold represents a promising chemical starting point for the development of novel therapeutics, with related naphthalene and naphthalenone structures demonstrating a wide array of biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] High-Throughput Screening (HTS) is an indispensable strategy in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify compounds that modulate a specific biological target.[4] This guide provides a comprehensive, field-proven framework for conducting an HTS campaign to identify novel kinase inhibitors from a library of 2-(1-Naphthyl)cyclohexanone derivatives. We detail a robust screening cascade, beginning with a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) primary assay, followed by a confirmatory cell-based cytotoxicity assay. This document provides detailed, step-by-step protocols, data analysis workflows, and critical quality control measures to ensure the identification of high-quality, validated hits suitable for progression into lead optimization.
Introduction: The Rationale for Screening 2-(1-Naphthyl)cyclohexanone Derivatives
The naphthalene moiety is a well-established pharmacophore present in numerous approved drugs and bioactive molecules, recognized for its diverse pharmacological properties.[3][5] Derivatives of naphthalene have shown significant potential as anti-inflammatory, antimicrobial, and anticancer agents.[6][7][8] The fusion of this privileged scaffold with a cyclohexanone ring introduces novel three-dimensional complexity and chemical diversity, creating a library of compounds with the potential to interact with a wide range of biological targets.
Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. This makes them a prime target for therapeutic intervention. High-Throughput Screening (HTS) provides the technological power to interrogate a large library of these novel derivatives against a chosen kinase target efficiently.[9] The goal of an HTS campaign is not merely to find active compounds, but to identify "hits" with confirmed, reproducible activity and tractable chemistry that can serve as the foundation for a successful drug discovery program.[10]
This guide outlines a strategic and self-validating workflow designed to maximize the discovery of high-quality hits while minimizing the costly pursuit of false positives.
The Screening Cascade: A Multi-Stage Approach to Hit Identification
A successful HTS campaign relies on a carefully planned screening cascade to triage compounds effectively.[11] Our approach employs a primary biochemical screen for initial hit identification, followed by a secondary, orthogonal cell-based assay to confirm activity in a more physiologically relevant context.[12]
Caption: The HTS cascade for identifying kinase inhibitors.
Protocol 1: Primary HTS - Biochemical TR-FRET Kinase Assay
3.1. Principle and Rationale
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for HTS due to its high sensitivity, low background, and resistance to interference from colored or autofluorescent compounds.[13][14] The assay measures the phosphorylation of a substrate peptide by the target kinase. A europium (Eu) chelate-labeled antibody (donor) binds to the phosphorylated substrate, bringing it into proximity with an acceptor fluorophore on the substrate. Excitation of the donor results in energy transfer to the acceptor, generating a specific TR-FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.
3.2. Materials
-
Kinase: Purified, active target kinase.
-
Substrate: Biotinylated peptide substrate for the target kinase.
-
Antibody: Europium (Eu)-labeled anti-phospho-substrate antibody.
-
Acceptor: Streptavidin-conjugated acceptor fluorophore (e.g., APC).
-
Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[15]
-
ATP: Adenosine 5'-triphosphate.
-
Controls: Staurosporine (positive control inhibitor), DMSO (negative control).
-
Plates: Low-volume 384-well white assay plates.
-
Compound Library: 2-(1-Naphthyl)cyclohexanone derivatives dissolved in 100% DMSO.
3.3. Step-by-Step Protocol
This protocol is designed for a 384-well plate format with a final assay volume of 20 µL.
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 100 nL of test compounds (10 mM in DMSO stock) into the appropriate wells of the assay plate.
-
Dispense 100 nL of Staurosporine (e.g., 1 mM stock) into positive control wells.
-
Dispense 100 nL of 100% DMSO into negative control wells. This results in a 1:200 dilution and a final compound concentration of 50 µM in 20 µL.
-
-
Kinase Addition:
-
Prepare a 2X kinase solution in assay buffer. The optimal concentration should be determined empirically during assay development.
-
Add 10 µL of the 2X kinase solution to all wells.
-
Incubate for 15 minutes at room temperature. This pre-incubation allows compounds to bind to the kinase before the reaction is initiated.
-
-
Reaction Initiation:
-
Prepare a 2X ATP/Substrate solution in assay buffer. The ATP concentration should ideally be at the Km value for the kinase to sensitively detect competitive inhibitors.
-
Add 10 µL of the ATP/Substrate solution to all wells to start the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 1X detection solution containing the Eu-labeled antibody and Streptavidin-acceptor in detection buffer.
-
Add 10 µL of the detection solution to all wells to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Plate Reading:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and dual emission reads at ~615 nm (donor) and ~665 nm (acceptor).[15]
-
3.4. Data Analysis and Quality Control
-
Calculate the TR-FRET Ratio:
-
Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Ratio_compound - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))
-
-
Assess Assay Quality with Z'-Factor:
-
The Z'-factor is a statistical measure of assay quality, reflecting the dynamic range and data variation.[16][17]
-
Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|
-
Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.
-
-
An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[18][19]
-
| Parameter | Acceptance Criteria | Rationale |
| Z'-Factor | ≥ 0.5 | Ensures a robust separation between positive and negative controls, minimizing false positives/negatives.[18] |
| Signal-to-Background | ≥ 5 | Provides a sufficient dynamic range to detect inhibitor activity reliably. |
| CV of Controls | < 15% | Indicates low variability and high reproducibility of the assay measurements. |
Protocol 2: Secondary Assay - Cell-Based Cytotoxicity/Viability
4.1. Principle and Rationale
Hits from the primary biochemical screen must be validated in a cellular context. A cell-based assay confirms that the compound can penetrate cell membranes and exert an effect in a complex biological environment.[20] The Promega CellTiter-Glo® Luminescent Cell Viability Assay is a widely used HTS method that quantifies ATP, an indicator of metabolically active, viable cells.[21][22] A decrease in luminescence indicates cytotoxicity. This assay serves two purposes: confirming the anti-proliferative or cytotoxic effects of the kinase inhibitors and identifying compounds that are broadly cytotoxic, which may be less desirable as selective therapeutics.[23]
4.2. Materials
-
Cell Line: A cancer cell line known to be dependent on the target kinase (e.g., HeLa, A549).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.
-
Reagent: CellTiter-Glo® or CellTiter-Glo® 2.0 Reagent.[24][25]
-
Plates: 384-well, white, clear-bottom, tissue culture-treated plates.
-
Confirmed Hits: Primary hits selected for dose-response testing.
4.3. Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density in culture medium.
-
Dispense 50 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in culture medium. A typical 8-point, 1:3 dilution series starting at 100 µM is recommended.
-
Remove the culture medium from the cells and add 50 µL of the medium containing the diluted compounds.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[26]
-
Add 25 µL of CellTiter-Glo® Reagent to each well.[21]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[24]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[26]
-
-
Plate Reading:
-
Measure the luminescence using a plate luminometer.
-
4.4. Data Analysis
-
Calculate Percent Viability:
-
% Viability = 100 * (Luminescence_compound / Luminescence_DMSO_ctrl)
-
-
Determine IC₅₀ Values:
-
Plot the % Viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Hit Triage and Validation
The process of narrowing down a large list of initial hits to a small number of high-quality chemical series for further investigation is known as hit triage.[27][28]
Caption: Workflow for hit triage and validation.
Key Triage Steps:
-
Hit Confirmation: Re-test the initial hits in the primary assay to confirm activity. This step is crucial to eliminate statistical flukes.[10]
-
Orthogonal Validation: Confirm hits in a secondary assay that uses a different detection technology or biological principle to ensure the observed activity is not an artifact of the primary assay format.[11][12]
-
Counter-Screening: Use assays to identify and remove "promiscuous" inhibitors—compounds that show activity in many assays through non-specific mechanisms like aggregation.[4]
-
Cheminformatics Analysis: Analyze the chemical structures of the hits to filter out compounds with undesirable properties, such as Pan-Assay Interference Compounds (PAINS), which are known to frequently appear as false positives in HTS.[6]
-
Hit-to-Lead Progression: Confirmed hits with dose-responses, cellular activity, and desirable chemical properties are prioritized for progression into the hit-to-lead and lead optimization stages of drug discovery.[12]
Summary and Conclusion
This application note provides a detailed and robust framework for the high-throughput screening of 2-(1-Naphthyl)cyclohexanone derivative libraries. By employing a strategic cascade of a highly sensitive biochemical primary screen and a physiologically relevant cell-based secondary assay, researchers can efficiently identify and validate potent and cell-active kinase inhibitors. Adherence to the stringent quality control metrics and the systematic hit triage process outlined herein will ensure the generation of high-quality, reproducible data, ultimately accelerating the discovery of novel therapeutic candidates.
References
-
Syngene International Ltd. (n.d.). Leveraging High Throughput Screening services to accelerate drug discovery and development. Retrieved from [Link]
-
Feng, B. Y., Shelat, A., Doman, T. N., Guy, R. K., & Shoichet, B. K. (2005). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 1(3), 146-148. Retrieved from [Link]
-
ResearchGate. (n.d.). High-Throughput Screening Assays for the Assessment of Cytotoxicity. Retrieved from [Link]
-
Simeonov, A., & Davis, M. I. (2017). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. PMC. Retrieved from [Link]
-
García-García, E., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. MDPI. Retrieved from [Link]
-
Metrion Biosciences. (n.d.). Cost-Efficient Ion Channel High-Throughput Screening. Retrieved from [Link]
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]
-
Williams, A., & Grant, S. (2015). High-Throughput Cell Toxicity Assays. PubMed. Retrieved from [Link]
-
Quinn, R. J., & Piggott, A. M. (2011). Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products. PMC. Retrieved from [Link]
-
Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Hit Discovery. Retrieved from [Link]
-
ResearchGate. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Retrieved from [Link]
-
El-Hawary, S. S., et al. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. PMC. Retrieved from [Link]
-
Sharma, S., et al. (2006). A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta... PubMed. Retrieved from [Link]
-
Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]
-
Góra, M., Łuczyński, M. K., & Sepioł, J. J. (2005). A Convenient Synthesis of 2-Naphthylcyclopentanones and 2-Naphthylcyclohexanones from 1-Naphthylcycloalkenes. Sci-Hub. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]
-
Assay Genie. (n.d.). Cytotoxicity Assays - High Throughput Screening. Retrieved from [Link]
-
Evotec. (2024). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]
-
Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
-
Zhang, L., et al. (2014). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. PMC. Retrieved from [Link]
-
Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]
-
Al-Warhi, T., et al. (2020). Synthesis and biological evaluation of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. RSC Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
Auld, D. S., & Inglese, J. (2010). The essential roles of chemistry in high-throughput screening triage. PMC. Retrieved from [Link]
-
On HTS. (2023). Z-factor. Retrieved from [Link]
-
Kumar, A., et al. (2002). Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Defining the hit triage and validation challenge. Retrieved from [Link]
-
ResearchGate. (2020). Naturally occurring naphthalenes: chemistry, biosynthesis, structural elucidation, and biological activities. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis and biological evaluation of β-amino naphthyl substituted chalcones for anti-inflammatory and antioxidant activities. Retrieved from [Link]
-
Lind, A. L., et al. (2022). Evolution-Informed Discovery of the Naphthalenone Biosynthetic Pathway in Fungi. American Society for Microbiology. Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds [mdpi.com]
- 7. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Leveraging High Throughput Screening services to accelerate drug discovery and development - Syngene International Ltd [syngeneintl.com]
- 10. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
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- 25. CellTiter-Glo® 2.0 Assay Technical Manual [worldwide.promega.com]
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- 28. researchgate.net [researchgate.net]
Use of 2-(1-Naphthyl)cyclohexanone in fluorescent probe development
Application Note: Strategic Utilization of 2-(1-Naphthyl)cyclohexanone Scaffolds in Ratiometric and Enantioselective Fluorescent Probe Development
Executive Summary
This guide details the application of 2-(1-Naphthyl)cyclohexanone (2-NC) as a privileged scaffold in the design of advanced fluorescent probes. Unlike simple fluorophores, 2-NC offers a unique dual-functionality:
-
Intrinsic Chirality: The asymmetric center at the C2 position allows for the development of enantioselective sensors capable of discriminating chiral amines and amino alcohols.
-
Reactive Ketone Handle: The cyclohexanone carbonyl serves as a "turn-on" trigger point. Derivatization at this site (e.g., via condensation with hydrazines) modulates the Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) mechanisms, enabling the detection of metal ions or pH changes.
This document provides a validated workflow for transforming the 2-NC scaffold into a functional sensor, characterizing its photophysical properties, and executing enantioselective sensing protocols.
Mechanistic Principles & Design Logic
The utility of 2-(1-Naphthyl)cyclohexanone relies on disrupting or establishing conjugation pathways.
-
The Scaffold: The naphthalene moiety acts as the primary electron donor/fluorophore (Excitation
280 nm, Emission 335 nm). The cyclohexanone ring acts as a rigid spacer that breaks conjugation but provides a reactive carbonyl. -
The Sensing Mechanism (C=N Switch): The most common application involves converting the ketone into a Schiff base (imine) or hydrazone.
-
OFF State: The C=N bond often undergoes rapid isomerization (C=N rotation) in the excited state, quenching fluorescence via non-radiative decay.
-
ON State: Binding of a target analyte (e.g., Zn²⁺, Cu²⁺) or protonation restricts this rotation (Cheliation-Enhanced Fluorescence - CHEF), restoring strong fluorescence.
-
Workflow Visualization
Figure 1: Logical workflow for converting the 2-NC scaffold into a functional fluorescent sensor. RIM = Restriction of Intramolecular Motion; CHEF = Chelation-Enhanced Fluorescence.
Experimental Protocols
Protocol A: Derivatization (Synthesis of the Sensor)
Objective: Functionalize 2-NC with a hydrazine moiety to create a "Turn-On" probe.
Reagents:
-
2-(1-Naphthyl)cyclohexanone (1.0 eq)
-
Hydrazine derivative (e.g., 2,4-dinitrophenylhydrazine for colorimetric, or coumarin-hydrazine for ratiometric) (1.1 eq)
-
Ethanol (Absolute)
-
Acetic Acid (Catalytic)
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of 2-(1-Naphthyl)cyclohexanone in 10 mL of absolute ethanol.
-
Addition: Add 1.1 mmol of the hydrazine derivative.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The ketone spot (
) should disappear. -
Isolation: Cool to room temperature. The Schiff base product often precipitates. Filter and wash with cold ethanol.
-
Purification: If no precipitate forms, evaporate solvent and purify via silica gel column chromatography.
Validation Check:
-
¹H NMR: Look for the disappearance of the cyclohexanone
-proton signals and the appearance of the hydrazone N-H signal (if applicable) or shift in aromatic protons. -
MS: Confirm molecular ion peak
.
Protocol B: Photophysical Characterization
Objective: Establish the baseline optical properties of the synthesized probe.
Parameters:
-
Concentration:
in Acetonitrile (MeCN). -
Slit Widths: 5 nm (Excitation) / 5 nm (Emission).
Procedure:
-
Prepare a stock solution (
) in DMSO. -
Dilute to
in the test solvent (e.g., MeCN, PBS buffer). -
Scan UV-Vis Absorbance (200–600 nm). Note the
.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Scan Fluorescence Emission (excite at
).
Data Output Format:
| Solvent | Stokes Shift (nm) | Quantum Yield ( | ||
| Cyclohexane | 285 | 338 | 53 | 0.21 |
| Acetonitrile | 288 | 345 | 57 | 0.35 |
| PBS (pH 7.4) | 290 | 350 | 60 | 0.18 |
(Note: Data above are representative of naphthalene-derivatives.[1][2][3][4] Actual values depend on the specific hydrazine coupled.)
Protocol C: Enantioselective Sensing (Chiral Recognition)
Objective: Use the chiral 2-NC scaffold to discriminate between enantiomers of a chiral amine (e.g., 1-phenylethylamine).
Mechanism: The chiral center of 2-NC creates a steric environment that binds one enantiomer of the target amine more favorably (via H-bonding or steric fit), resulting in a differential fluorescence response.
Step-by-Step:
-
Probe Preparation: Prepare
solution of the 2-NC probe in MeCN. -
Titration (R-Enantiomer): Add aliquots (0–50 eq) of
-1-phenylethylamine. Record fluorescence spectra after each addition. -
Titration (S-Enantiomer): Repeat with
-1-phenylethylamine in a fresh probe solution. -
Analysis: Plot Fluorescence Intensity (
) vs. Concentration ( ).
Calculation of Enantiomeric Selectivity Factor (
-
Selectivity:
-
A
indicates usable enantioselectivity.
Pathway Visualization: Chiral Recognition
Figure 2: Mechanism of Enantioselective Sensing. The chiral scaffold creates a "lock and key" fit with only one analyte enantiomer, leading to signal differentiation.
References
-
Hayashi, M., et al. (2025).[5][6] Non-aerobic and One-pot Synthesis of Carbazoles from Cyclohexanones and Arylhydrazines.[6] Synthesis, 57, 1599–1606.[6]
- Context: Establishes the reactivity of the cyclohexanone scaffold with hydrazines, a key step in probe synthesis.
-
Matsubara, R., & Hayashi, M. (2017).[6] Recent topics on catalytic asymmetric 1,4-addition. Tetrahedron Letters, 58, 1793-1805.[6]
- Context: foundational protocols for synthesizing the chiral 2-(1-naphthyl)cyclohexanone scaffold.
-
Hu, J., et al. (2023).[6][7] Synthesis of a “turn-on” fluorescent polymer probe... based on 2‐Hydroxy‐1‐naphthaldehyde. ResearchGate.[8]
- Context: Validates the use of naphthalene-aldehyde/ketone deriv
-
Liu, J., et al. (2025). A fluorescence “Turn-on” Schiff base probe based on naphthylcarbazone for selective detection of Mg2+/Cd2+.[9] ResearchGate.[8]
- Context: Provides the mechanistic basis for Schiff base formation and fluorescence modul
Sources
- 1. mdpi.com [mdpi.com]
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- 3. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. islandscholar.ca [islandscholar.ca]
- 5. Asymmetric catalysis | Hayashi / Organic Reaction Chemistry Division [www2.kobe-u.ac.jp]
- 6. Publication | Hayashi / Organic Reaction Chemistry Division [www2.kobe-u.ac.jp]
- 7. Naphthalene-based fluorescent probe for on-site detection of hydrazine in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1-Naphthyl)cyclohexanone
Welcome to the technical support guide for the synthesis of 2-(1-Naphthyl)cyclohexanone. This resource is designed for researchers, chemists, and drug development professionals aiming to optimize this important synthetic transformation. The formation of the α-aryl ketone linkage is a cornerstone of modern organic synthesis, and its efficient execution is paramount. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and enhance your reaction yields.
The primary method for synthesizing 2-(1-Naphthyl)cyclohexanone is the palladium-catalyzed α-arylation of cyclohexanone, a variant of the Buchwald-Hartwig cross-coupling reaction.[1][2] This process involves the C-C bond formation between the α-carbon of a ketone enolate and an aryl halide.[3] While powerful, the reaction is sensitive to a number of variables that can impact its success. This guide will walk you through understanding and controlling these factors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the palladium-catalyzed α-arylation of cyclohexanone?
The reaction proceeds via a catalytic cycle involving a palladium complex. The widely accepted mechanism consists of three key steps:[4]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the naphthyl halide (e.g., 1-bromonaphthalene) to form a Pd(II) intermediate.
-
Enolate Coordination & Transmetalation: A strong base deprotonates cyclohexanone to form a reactive enolate. This enolate then coordinates to the palladium center, displacing the halide.
-
Reductive Elimination: The final and irreversible step is the reductive elimination from the arylpalladium enolate intermediate, which forms the desired C-C bond of 2-(1-Naphthyl)cyclohexanone and regenerates the active Pd(0) catalyst.[1][5]
The efficiency of each step is highly dependent on the choice of ligand, base, and solvent.
Caption: Decision tree for troubleshooting low conversion.
Problem: I am observing significant side products, such as self-condensation of cyclohexanone.
-
Explanation: The strong base required for the arylation can also catalyze the aldol condensation of cyclohexanone, where the enolate attacks another molecule of the ketone. This is a common competitive pathway. [6]* Solution:
-
Slow Addition: Instead of adding all reagents at once, try adding the cyclohexanone slowly via a syringe pump to a heated mixture of the base, catalyst, ligand, and naphthyl halide. This keeps the instantaneous concentration of the ketone low, disfavoring the bimolecular aldol reaction.
-
Change the Base/Solvent System: Sometimes, switching from NaOtBu to LiHMDS can reduce aldol side products. LiHMDS is bulkier and can favor the desired C-arylation pathway.
-
Temperature Control: Lowering the reaction temperature may slow the rate of the aldol reaction more than the desired arylation.
-
Problem: My main byproduct is naphthalene, not the coupled product.
-
Explanation: This side product arises from the hydrodehalogenation of your 1-naphthyl halide starting material. This can occur if the Pd(II)-Aryl intermediate undergoes a reaction with a hydride source before it can couple with the enolate. A potential side reaction pathway is β-hydride elimination from the palladium-amido complex, which can lead to the formation of undesired byproducts. [7]* Solution:
-
Ensure Anhydrous Conditions: Trace water can sometimes be a proton source. Ensure all reagents and the solvent are rigorously dry. Performing α-arylations in water is possible but requires very specialized surfactant conditions to create hydrophobic micellar nanoreactors. [8] 2. Screen Ligands: The choice of ligand can significantly influence the relative rates of reductive elimination versus side reactions. A ligand that accelerates reductive elimination, such as a bulky biaryl phosphine, can outcompete the hydrodehalogenation pathway.
-
Recommended Experimental Protocol
This protocol provides a general starting point for the synthesis. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary.
Materials:
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (e.g., XPhos, 1.5-3 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.2-1.5 equiv.)
-
1-Bromonaphthalene (1.0 equiv.)
-
Cyclohexanone (1.1-1.3 equiv.)
-
Anhydrous Toluene (or Dioxane)
Procedure:
Caption: General workflow for the α-arylation experiment.
-
Vessel Preparation: To an oven-dried Schlenk flask or sealed vial equipped with a magnetic stir bar, add the palladium precatalyst, ligand (if not part of the precatalyst), and sodium tert-butoxide. This step is best performed in an inert atmosphere glovebox.
-
Reagent Addition: In the glovebox, add the anhydrous solvent, followed by 1-bromonaphthalene and then cyclohexanone.
-
Reaction Setup: Seal the vessel, remove it from the glovebox, and connect it to a Schlenk line to maintain a positive pressure of inert gas.
-
Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or GC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with water and extract the product with an organic solvent like ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield 2-(1-Naphthyl)cyclohexanone.
References
-
Chemistry Stack Exchange. (2015). Synthesis of 2-benzylcyclohexan-1-ol from cyclohexanone. [Link]
-
Hartwig, J. F. (2004). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. PubMed. [Link]
-
Request PDF. (n.d.). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Lipshutz, B. H., et al. (2021). α-Arylation of (Hetero)aryl ketones in aqueous surfactant media. The Royal Society of Chemistry. [Link]
-
Ge, S., & Hartwig, J. F. (2021). Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Van der Pijl, F., et al. (2015). Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles. Organic & Biomolecular Chemistry. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Organic Reactions. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. [Link]
-
Reddit. (n.d.). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
Urkalan, K. B., & Surry, D. S. (2014). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: A Guide to the Storage and Stability of 2-(1-Naphthyl)cyclohexanone
Welcome to the technical support guide for 2-(1-Naphthyl)cyclohexanone. This document is designed for researchers, medicinal chemists, and process development scientists to ensure the long-term stability and purity of this valuable synthetic intermediate. Inconsistent results in downstream applications can often be traced back to the degradation of starting materials. This guide provides in-depth, experience-driven advice in a practical question-and-answer format to help you identify, prevent, and troubleshoot the decomposition of 2-(1-Naphthyl)cyclohexanone.
Frequently Asked Questions (FAQs)
Q1: My vial of 2-(1-Naphthyl)cyclohexanone, which was initially a white or off-white solid, has turned yellow or brownish upon storage. What is causing this discoloration?
This is the most common observation for the degradation of this compound. The discoloration is typically indicative of two primary decomposition pathways, often occurring in parallel:
-
Photo-oxidation: The naphthalene moiety in the molecule is a strong chromophore that absorbs UV light.[1] This absorbed energy can trigger photochemical reactions, especially in the presence of atmospheric oxygen. The likely products are highly conjugated, colored species such as naphthoquinones or other oxidized derivatives. Studies on naphthalene itself show it is susceptible to photodegradation, forming products like 1-naphthol and 1,4-naphthoquinone.[2][3]
-
Enolization and Self-Condensation: Like other ketones, 2-(1-Naphthyl)cyclohexanone can undergo keto-enol tautomerism. The resulting enol or enolate is a reactive intermediate. Over time, particularly if exposed to trace amounts of acid or base, this can lead to self-condensation reactions (similar to an aldol condensation), forming larger, more conjugated, and therefore colored, impurities.[4]
The yellowing of cyclohexanone itself over time is a known phenomenon, suggesting that the ketone portion of the molecule is also inherently susceptible to degradation.[4]
Q2: I'm observing a new peak in my HPLC/GC-MS analysis of an older sample. Could this be a decomposition product?
Yes, it is highly probable. The appearance of new signals in chromatographic analyses is a classic sign of sample degradation. Based on the chemical structure of an α-aryl ketone, potential degradation products you might observe include:
-
Oxidation Products: Look for masses corresponding to the addition of one or more oxygen atoms (e.g., M+16, M+32). This could indicate the formation of hydroxylated species or cleavage of the cyclohexanone ring.
-
Dehydrogenation Products: A peak with a mass of M-2 could suggest the formation of an enone, 2-(1-Naphthyl)cyclohex-1-en-1-one, creating a more conjugated system.
-
Condensation Dimers: Look for masses around 2x(M)-18, corresponding to the dimer formed from a self-condensation reaction followed by dehydration.
Analytical techniques like GC-MS and LC-MS/MS are powerful tools for identifying these unknown peaks by providing both retention times and mass fragmentation patterns.[2][5]
Q3: What are the ideal storage conditions (temperature, atmosphere) for long-term stability?
To minimize both kinetic and photochemical degradation, stringent storage conditions are necessary. The hierarchy of importance is Light > Temperature > Atmosphere .
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower (-80°C is optimal) | Reduces the kinetic rate of all chemical reactions, including oxidation and self-condensation. Studies on other unstable ketones show a dramatic improvement in stability when moving from -20°C to -80°C.[6][7] |
| Light | Complete darkness | Prevents photochemical degradation initiated by the naphthalene ring.[8] Store in amber glass vials and/or wrap the vial in aluminum foil.[9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, preventing photo-oxidation. The compound should be stored in a vial with a tightly sealed cap, preferably after flushing the headspace with a dry, inert gas.[10] |
| Container | Glass vial with PTFE-lined cap | Use a chemically inert container. Ensure the cap is tightly sealed to prevent moisture and air ingress.[11] |
Q4: How critical is it to store this compound under an inert atmosphere?
It is highly recommended, especially for long-term storage ( > 6 months) or if the material will be used as an analytical standard where high purity is paramount. The primary risk from the atmosphere is oxygen, which can participate in photo-oxidation reactions. While freezing the sample slows this process, eliminating oxygen provides a robust secondary layer of protection. For routine use in synthesis where the vial is opened frequently, repeated flushing with an inert gas before re-sealing is good practice.
Troubleshooting Guide
This section provides a systematic approach to handling compromised samples of 2-(1-Naphthyl)cyclohexanone.
Problem 1: Visible Discoloration or Change in Physical Appearance
-
Potential Cause: Significant chemical degradation has occurred due to improper storage (exposure to light, room temperature, or air).
-
Recommended Actions:
-
Do Not Use for Critical Applications: The purity of the sample is compromised. Using it will likely lead to lower yields, new impurities in your product, and non-reproducible results.
-
Quantify Purity: Before deciding on a course of action, determine the actual purity. Use a quantitative method like HPLC with a UV detector (monitoring at a wavelength where the parent compound absorbs, e.g., ~280 nm) or quantitative NMR (qNMR).
-
Consider Purification: If the material is valuable and the degradation is minor (<10%), repurification by recrystallization or column chromatography may be feasible. Monitor the purification using thin-layer chromatography (TLC) or HPLC.
-
Discard: If degradation is extensive (>10-15%) or if purification is not practical, it is often more cost-effective and scientifically sound to discard the reagent and obtain a fresh batch.[12]
-
Problem 2: Inconsistent or Poor Results in Downstream Reactions
-
Potential Cause: The purity of the 2-(1-Naphthyl)cyclohexanone reagent has dropped below an acceptable threshold, even if no visible discoloration is apparent. Degradation products may be interfering with your reaction or catalyst.
-
Recommended Actions:
-
Immediate Purity Check: Analyze your starting material via HPLC, GC-MS, or ¹H NMR. Compare the results to the certificate of analysis of a fresh sample.
-
Isolate the Variable: To confirm the reagent is the issue, run a control reaction using a new, unopened vial of 2-(1-Naphthyl)cyclohexanone. If this reaction proceeds as expected, your older stock is the culprit.
-
Review Storage Protocol: If the reagent is confirmed to be degraded, immediately review and improve your laboratory's storage procedures for all sensitive chemicals.[11][13] Ensure all users are trained on the correct handling protocols.
-
Visualized Workflows and Mechanisms
Troubleshooting Workflow for a Suspect Sample
The following diagram outlines the decision-making process when encountering a potentially degraded sample.
Caption: Decision tree for handling suspect samples.
Potential Decomposition Pathways
This diagram illustrates the primary chemical transformations leading to the degradation of 2-(1-Naphthyl)cyclohexanone.
Sources
- 1. PhotochemCAD | Naphthalene [photochemcad.com]
- 2. researchgate.net [researchgate.net]
- 3. idk.org.rs [idk.org.rs]
- 4. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 5. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 9. How To [chem.rochester.edu]
- 10. towson.edu [towson.edu]
- 11. csuohio.edu [csuohio.edu]
- 12. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]
- 13. Best Practices for Proper Chemical Storage [publications.aiha.org]
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of 2-(1-Naphthyl)cyclohexanone
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 2-(1-Naphthyl)cyclohexanone. By integrating established methodologies with a comparative approach, this document outlines a robust strategy to characterize its potential therapeutic efficacy, focusing on its putative anti-inflammatory properties.
Introduction: Unveiling the Potential of a Hybrid Scaffold
The compound 2-(1-Naphthyl)cyclohexanone is a synthetic molecule that marries two key chemical scaffolds: a cyclohexanone ring and a naphthalene moiety. Both of these parent structures are prevalent in a variety of biologically active compounds. Cyclohexanone derivatives are recognized for a wide range of pharmacological effects, including antitumor, antibacterial, and antifungal properties.[1] Notably, certain cyclohexenone derivatives have demonstrated significant anti-inflammatory and anti-nociceptive activities through the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes.[2][3]
The naphthalene scaffold is also a cornerstone in medicinal chemistry, forming the structural basis for numerous FDA-approved drugs, including the anti-inflammatory agent Naproxen and the antihypertensive drug Propranolol.[4] Naphthalene derivatives have been extensively explored for their diverse therapeutic applications, ranging from anticancer to antimicrobial activities.[4][5]
Given the pharmacological pedigree of its constituent parts, it is hypothesized that 2-(1-Naphthyl)cyclohexanone may exhibit significant biological activity, particularly in the realm of inflammation. This guide, therefore, focuses on a systematic approach to validate its potential as a selective COX-2 inhibitor, a key target in the development of modern anti-inflammatory drugs. For comparative analysis, we will benchmark its performance against Celecoxib , a well-established and selective COX-2 inhibitor.
Experimental Design: A Strategy for Comparative Validation
The cornerstone of a credible validation study is a well-designed experiment with appropriate controls and clear endpoints. The central hypothesis to be tested is that 2-(1-Naphthyl)cyclohexanone exerts anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins.
Rationale for Target and Comparator Selection
-
Target: Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in various cancerous tissues. Its inhibition is a validated therapeutic strategy for treating inflammation and pain with a potentially better gastrointestinal safety profile than non-selective COX inhibitors. The structural features of 2-(1-Naphthyl)cyclohexanone suggest it may fit within the COX-2 active site.
-
Comparator: Celecoxib: As a potent and selective COX-2 inhibitor, Celecoxib provides a high-quality benchmark for assessing the potency and selectivity of our test compound.
Overview of the Validation Workflow
The validation process will be multi-tiered, beginning with a direct enzymatic assay and progressing to a cell-based model to confirm activity in a more biologically relevant context.
Caption: Experimental workflow for validating the biological activity of 2-(1-Naphthyl)cyclohexanone.
Detailed Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay directly measures the ability of a compound to inhibit the peroxidase activity of purified COX-2 enzyme.
Materials:
-
COX-2 (human recombinant)
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
2-(1-Naphthyl)cyclohexanone
-
Celecoxib (positive control)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Enzyme Preparation: Prepare a solution of COX-2 and heme in the assay buffer.
-
Compound Plating: Serially dilute 2-(1-Naphthyl)cyclohexanone and Celecoxib in DMSO and then in assay buffer. Add 10 µL of each dilution to the wells of the 96-well plate. Include wells with only DMSO for the vehicle control and wells with buffer only for the background.
-
Incubation: Add 150 µL of the COX-2/heme solution to each well. Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate solution containing arachidonic acid and the fluorometric probe. Add 40 µL of this solution to each well to start the reaction.
-
Measurement: Immediately begin reading the fluorescence intensity every minute for 10-20 minutes using an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Quantification
This assay confirms that the compound can inhibit COX-2 activity within a living cell, which is a more physiologically relevant environment.
Materials:
-
Human macrophage cell line (e.g., U937)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Phorbol 12-myristate 13-acetate (PMA) for differentiating U937 cells
-
2-(1-Naphthyl)cyclohexanone
-
Celecoxib
-
DMSO
-
PGE2 ELISA Kit
-
24-well cell culture plates
Procedure:
-
Cell Culture and Differentiation: Seed U937 cells in a 24-well plate. Treat with PMA (e.g., 100 ng/mL) for 48 hours to differentiate them into macrophage-like cells.
-
COX-2 Induction: Replace the medium with fresh, serum-free medium and add LPS (e.g., 1 µg/mL) to induce COX-2 expression. Incubate for 18-24 hours.
-
Compound Treatment: Remove the LPS-containing medium. Add fresh serum-free medium containing various concentrations of 2-(1-Naphthyl)cyclohexanone or Celecoxib. Include a vehicle control (DMSO). Incubate for 2 hours.
-
PGE2 Production: Add arachidonic acid (e.g., 10 µM) to the medium and incubate for 30 minutes.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the PGE2 concentration against the inhibitor concentration to determine the dose-dependent effect of the compounds.
Proposed Signaling Pathway and Data Interpretation
The anti-inflammatory activity of COX-2 inhibitors is rooted in their ability to block the conversion of arachidonic acid into prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.
Caption: Proposed mechanism of action for 2-(1-Naphthyl)cyclohexanone as a COX-2 inhibitor.
Comparative Data Summary
The results from the described experiments can be summarized for a direct comparison of potency and efficacy.
Table 1: Comparative Potency (IC50) Against COX-2
| Compound | COX-2 IC50 (nM) |
|---|---|
| 2-(1-Naphthyl)cyclohexanone | Hypothetical Value (e.g., 150 nM) |
| Celecoxib (Reference) | Hypothetical Value (e.g., 50 nM) |
Table 2: Comparative Efficacy in Reducing PGE2 Production in U937 Cells
| Compound (at 1 µM) | PGE2 Concentration (pg/mL) | % Reduction vs. Control |
|---|---|---|
| Vehicle Control (DMSO) | Hypothetical Value (e.g., 2500) | 0% |
| 2-(1-Naphthyl)cyclohexanone | Hypothetical Value (e.g., 875) | 65% |
| Celecoxib (Reference) | Hypothetical Value (e.g., 500) | 80% |
Interpretation:
-
Potency: The IC50 value from the enzymatic assay provides a direct measure of potency. A lower IC50 indicates a more potent inhibitor. In the hypothetical data above, Celecoxib is more potent than the test compound.
-
Efficacy: The cell-based assay demonstrates the compound's ability to function in a biological system. The percentage reduction in PGE2 reflects its efficacy. This is a critical step to ensure that the compound is cell-permeable and not inactivated by cellular metabolism.
-
Selectivity (Further Studies): To claim selectivity, an additional assay against COX-1 would be required. A compound is considered COX-2 selective if its IC50 for COX-1 is significantly higher (typically >10-fold) than its IC50 for COX-2.
Conclusion and Future Directions
This guide outlines a foundational strategy for the initial validation of 2-(1-Naphthyl)cyclohexanone's biological activity. By demonstrating dose-dependent inhibition of COX-2 in both enzymatic and cell-based assays and comparing its performance to a known standard like Celecoxib, researchers can build a strong case for its potential as an anti-inflammatory agent.
Positive results from this validation cascade would justify further investigation, including:
-
COX-1 selectivity screening to establish a therapeutic window.
-
In vivo studies in animal models of inflammation to assess efficacy and pharmacokinetics.
-
Structure-Activity Relationship (SAR) studies to optimize the molecule for improved potency and selectivity.[6]
This rigorous, comparative approach ensures that the evaluation of 2-(1-Naphthyl)cyclohexanone is conducted with the highest degree of scientific integrity, providing a solid foundation for any subsequent drug development efforts.
References
-
Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]
-
Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. (2023, May 20). MDPI. Retrieved February 9, 2026, from [Link]
-
Synthesis and Characterization and Biological Study of Some Cyclohexenone Derivataves From 2-Acetyl Pyrol. (n.d.). European Journal of Molecular & Clinical Medicine. Retrieved February 9, 2026, from [Link]
-
Molecular mechanism and health effects of 1,2-Naphtoquinone. (n.d.). National Institutes of Health (NIH). Retrieved February 9, 2026, from [Link]
-
Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. (2021, June 3). PubMed. Retrieved February 9, 2026, from [Link]
-
Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
Synthesis, antimicrobial and antioxidant activities of some novel cyclized naphthyl cyclohexanone derivatives. (n.d.). Der Pharma Chemica. Retrieved February 9, 2026, from [Link]
-
Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]
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KHMDS-Mediated Direct Heteroarylation of C(sp3)–H Bonds of 9,10-Dihydroacridines and Analogues for Discovery of Potent Antimicrobial Agents. (2026, February 3). ACS Publications. Retrieved February 9, 2026, from [Link]
-
Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. (2021, July 5). PubMed. Retrieved February 9, 2026, from [Link]
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Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. (2024, February 2). MDPI. Retrieved February 9, 2026, from [Link]
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Cyclohexanone. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]
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Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]
-
Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2019, January 1). PubMed. Retrieved February 9, 2026, from [Link]
-
Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action. (2022, December 10). PubMed Central. Retrieved February 9, 2026, from [Link]
-
Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (n.d.). RSC Publishing. Retrieved February 9, 2026, from [Link]
-
Structure-Binding Effects: Comparative Binding of 2-Anilino-6-naphthalene Sulfonate by a Series of Alkyl- and Hydroxyalkyl-Substituted ß-Cyclodextrins. (2025, August 7). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. (2016, August 15). UCI Aerosol Photochemistry Group. Retrieved February 9, 2026, from [Link]
-
Design, synthesis and in vitro evaluations of new cyclotriphosphazenes as safe drug candidates. (n.d.). RSC Publishing. Retrieved February 9, 2026, from [Link]
-
Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. (n.d.). PubMed Central. Retrieved February 9, 2026, from [Link]
-
The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (2025, January 23). Research Square. Retrieved February 9, 2026, from [Link]
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A Spectroscopic Guide to Differentiating 2-(1-Naphthyl)cyclohexanone and Its Isomers
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of isomeric molecules is a critical step. Constitutional isomers, which share the same molecular formula but differ in the connectivity of their atoms, often exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of 2-(1-Naphthyl)cyclohexanone and its key isomer, 2-(2-Naphthyl)cyclohexanone, with additional consideration for other positional isomers. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can effectively distinguish these closely related compounds.
The Importance of Isomer Differentiation
The position of the naphthyl substituent on the cyclohexanone ring significantly influences the molecule's three-dimensional structure and electron distribution. This, in turn, can lead to profound differences in pharmacological activity, toxicity, and metabolic stability. Therefore, unambiguous identification is paramount.
Molecular Structures of Key Isomers
To visually represent the molecules discussed in this guide, their structures are depicted below.
Figure 1: Structures of 2-(1-Naphthyl)cyclohexanone and 2-(2-Naphthyl)cyclohexanone.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers due to its sensitivity to the local chemical environment of each nucleus.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data interpretation.
Figure 2: A typical workflow for acquiring NMR spectra.
¹H NMR Spectral Data Comparison
The proton NMR spectra of 2-(1-Naphthyl)cyclohexanone and its isomers are expected to show distinct differences, particularly in the aromatic region and for the proton at the C2 position of the cyclohexanone ring.
| Proton Assignment | 2-(1-Naphthyl)cyclohexanone (Predicted) | 2-(2-Naphthyl)cyclohexanone (Predicted) |
| Naphthyl Protons | 7.20 - 8.20 ppm (complex multiplet) | 7.30 - 7.90 ppm (complex multiplet) |
| Cyclohexanone C2-H | ~ 4.0 ppm (multiplet) | ~ 3.8 ppm (multiplet) |
| Cyclohexanone Protons | 1.60 - 2.60 ppm (multiplets) | 1.60 - 2.60 ppm (multiplets) |
Analysis and Interpretation:
-
Aromatic Region: The substitution pattern on the naphthalene ring significantly impacts the chemical shifts and coupling patterns of the aromatic protons. In the 1-naphthyl isomer, the proton at the C8 position is expected to be deshielded due to its proximity to the cyclohexanone ring (peri interaction), resulting in a signal at a lower field (higher ppm) compared to any of the aromatic protons in the 2-naphthyl isomer.
-
C2-H of Cyclohexanone: The proton attached to the carbon bearing the naphthyl group (C2) will have a chemical shift that is sensitive to the anisotropic effect of the aromatic ring. The precise chemical shift will depend on the preferred conformation of the molecule.
-
Cyclohexanone Ring Protons: The remaining protons on the cyclohexanone ring will appear as a complex set of multiplets. The exact chemical shifts and multiplicities will be influenced by the conformation of the ring and the orientation of the naphthyl substituent.[1]
¹³C NMR Spectral Data Comparison
The carbon NMR spectra provide complementary information, with the chemical shifts of the carbon atoms in both the naphthyl and cyclohexanone moieties being indicative of the isomeric structure.
| Carbon Assignment | 2-(1-Naphthyl)cyclohexanone (Predicted) | 2-(2-Naphthyl)cyclohexanone (Predicted) |
| C=O (Cyclohexanone) | ~ 210 ppm | ~ 210 ppm |
| Naphthyl C-ipso | ~ 138 ppm | ~ 140 ppm |
| Naphthyl Carbons | 122 - 134 ppm | 125 - 134 ppm |
| Cyclohexanone C2 | ~ 55 ppm | ~ 53 ppm |
| Cyclohexanone Carbons | 25 - 42 ppm | 25 - 42 ppm |
Analysis and Interpretation:
-
Carbonyl Carbon: The chemical shift of the carbonyl carbon is expected to be around 210 ppm for both isomers, characteristic of a cyclohexanone.[2]
-
Naphthyl Carbons: The chemical shifts of the carbon atoms in the naphthalene ring will differ between the two isomers due to the different points of attachment. The ipso-carbon (the carbon directly attached to the cyclohexanone ring) will have a distinct chemical shift.
-
Cyclohexanone Carbons: The chemical shift of the C2 carbon will be significantly different from the other methylene carbons of the cyclohexanone ring and will also vary between the isomers.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups, particularly the carbonyl group of the cyclohexanone ring.
Experimental Protocol: IR Spectroscopy
Figure 3: A general workflow for acquiring an IR spectrum.
IR Spectral Data Comparison
The most significant feature in the IR spectra of these compounds is the carbonyl (C=O) stretching vibration.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Comments |
| C=O Stretch (Ketone) | 1715 - 1705 | A strong, sharp absorption. The exact position can be influenced by conjugation and ring strain.[3] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to weak absorptions. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to strong absorptions from the cyclohexanone ring.[4] |
| C=C Stretch (Aromatic) | 1600 - 1450 | Multiple medium to weak absorptions. |
| Fingerprint Region | < 1500 | Complex pattern of absorptions that is unique to each molecule. |
Analysis and Interpretation:
-
Carbonyl Stretch: A strong absorption around 1710 cm⁻¹ is definitive for the cyclohexanone carbonyl group.[5] While the position of this peak is not expected to differ dramatically between the 1- and 2-naphthyl isomers, subtle shifts may be observed due to differences in electronic effects.
-
Aromatic C-H and C=C Stretches: Both isomers will exhibit characteristic absorptions for the aromatic naphthyl group.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. The complex pattern of absorptions in this region is highly specific to the overall molecular structure. Therefore, a comparison of the fingerprint regions of the two isomers will reveal significant differences, allowing for their differentiation.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and distinguish between isomers.
Experimental Protocol: Mass Spectrometry
Figure 4: A simplified workflow for mass spectrometry.
Mass Spectral Data Comparison
Both 2-(1-Naphthyl)cyclohexanone and its 2-substituted isomer have the same molecular formula (C₁₆H₁₆O) and therefore the same nominal molecular weight (224 g/mol ). However, their fragmentation patterns upon ionization will differ.
| Ion | 2-(1-Naphthyl)cyclohexanone (Predicted Fragments) | 2-(2-Naphthyl)cyclohexanone (Predicted Fragments) |
| Molecular Ion [M]⁺˙ | m/z 224 | m/z 224 |
| [M - C₂H₄O]⁺˙ | m/z 180 | m/z 180 |
| [C₁₀H₇]⁺ | m/z 127 | m/z 127 |
| [C₁₁H₉]⁺ | m/z 141 | m/z 141 |
Analysis and Interpretation:
-
Molecular Ion Peak: Both isomers will show a molecular ion peak at m/z 224, confirming their molecular formula.
-
Fragmentation Pathways: The primary differences will arise from the fragmentation of the molecule. The relative intensities of the fragment ions will be different for the two isomers. Common fragmentation pathways for cyclic ketones include alpha-cleavage and McLafferty rearrangement.[6]
-
Alpha-Cleavage: Cleavage of the bond between C1 and C2 or C1 and C6 of the cyclohexanone ring is a likely fragmentation pathway.
-
Loss of the Naphthyl Group: Cleavage of the bond between the cyclohexanone ring and the naphthyl group can lead to fragments corresponding to the naphthyl cation (m/z 127) and the cyclohexenone radical cation.
-
The relative abundance of fragments resulting from cleavage at the C1-naphthyl vs. C2-naphthyl bond will be a key differentiator. For the 1-naphthyl isomer, steric hindrance may favor certain fragmentation pathways over others compared to the 2-naphthyl isomer.
-
Conclusion
The differentiation of 2-(1-Naphthyl)cyclohexanone and its constitutional isomers is readily achievable through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy offer the most definitive data for distinguishing these isomers by probing the unique chemical environment of each nucleus. IR spectroscopy provides rapid confirmation of the carbonyl functional group and offers a unique fingerprint for each isomer. Mass spectrometry confirms the molecular weight and provides further structural clues through the analysis of distinct fragmentation patterns. By employing these techniques in a complementary fashion, researchers can confidently elucidate the precise structure of their synthesized or isolated compounds.
References
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. [Link]
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Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
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Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]
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NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(1-Naphthyl)cyclohexanone Analogs as Potential Monoamine Reuptake Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel therapeutics targeting neuropsychiatric and neurodegenerative disorders is a continuous journey. Among the myriad of molecular scaffolds, those that modulate the levels of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—remain a cornerstone of modern neuropharmacology. This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of 2-(1-Naphthyl)cyclohexanone analogs, a promising, yet underexplored, class of compounds with the potential to act as triple reuptake inhibitors (TRIs).
While direct and comprehensive SAR studies on 2-(1-Naphthyl)cyclohexanone analogs as monoamine reuptake inhibitors are not extensively available in the public domain, this guide synthesizes information from related chemical series to build a predictive SAR model. We will explore the rationale behind key structural modifications and provide detailed experimental protocols for their synthesis and biological evaluation, thereby offering a roadmap for future research in this area.
The Rationale: Why 2-(1-Naphthyl)cyclohexanone?
The 2-(1-Naphthyl)cyclohexanone scaffold presents a compelling starting point for the design of novel monoamine reuptake inhibitors. The naphthalene moiety is a well-established pharmacophore in numerous central nervous system (CNS) active compounds, including some monoamine reuptake inhibitors, where it is thought to engage in crucial hydrophobic and π-stacking interactions within the transporter binding sites.[1] The cyclohexanone ring provides a rigid, three-dimensional framework that allows for the precise spatial orientation of key functional groups. The combination of these two motifs offers a unique structural landscape for exploring the chemical space of monoamine transporter ligands.
Hypothetical Structure-Activity Relationship (SAR) Exploration
Based on the SAR of related monoamine reuptake inhibitors, we can hypothesize the following key areas for structural modification on the 2-(1-Naphthyl)cyclohexanone scaffold to optimize potency and selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
Diagram of Hypothetical SAR Modifications
Caption: Key areas for SAR exploration on the 2-(1-Naphthyl)cyclohexanone scaffold.
The Naphthalene Moiety: Aromatic Interactions and Selectivity
The position and substitution pattern of the naphthalene ring are critical for modulating activity and selectivity.
-
Positional Isomers: Moving the naphthalene from the 1-position to the 2-position of the cyclohexanone ring would likely alter the spatial relationship with key amino acid residues in the transporter binding pockets, potentially leading to a different selectivity profile.
-
Substitution: Introduction of small electron-donating or electron-withdrawing groups at various positions on the naphthalene ring can fine-tune the electronic properties and steric bulk of the molecule. For instance, a cyano-substituted naphthalene has been shown to be a potent isostere in selective serotonin reuptake inhibitors.[2]
The Cyclohexanone Ring: Conformation and Rigidity
The cyclohexanone ring serves as a rigid scaffold. Modifications to this ring can influence the overall conformation and introduce new interaction points.
-
Ring Conformation: The chair conformation of the cyclohexanone ring will dictate the axial and equatorial positioning of the naphthalene group and any other substituents. Stereoisomers could exhibit significantly different biological activities.
-
Substitution: Introducing substituents on the cyclohexanone ring, particularly at the 3-, 4-, 5-, and 6-positions, can probe for additional binding interactions and modulate the lipophilicity of the compounds.
Introduction of an Amine-Containing Side Chain: The Key Pharmacophore
For monoamine reuptake inhibition, the presence of a protonatable amine is generally essential for interaction with a conserved aspartate residue in the transporter binding site.
-
Side Chain Attachment: The most logical point of attachment for an amine-containing side chain would be at the 2-position of the cyclohexanone ring, replacing the existing carbonyl oxygen, or at one of the other positions on the ring.
-
Nature of the Amine: Primary, secondary, and tertiary amines should be explored. The nature and size of the substituents on the nitrogen atom will significantly impact potency and selectivity.
-
Linker Length and Rigidity: The length and flexibility of the linker connecting the amine to the cyclohexanone ring will be critical in achieving the optimal distance and orientation for binding.
Comparative Data: A Hypothetical SAR Table
To illustrate the potential outcomes of an SAR study, the following table presents hypothetical inhibition data (IC50 values in nM) for a series of 2-(1-Naphthyl)cyclohexanone analogs. This data is for illustrative purposes only and is not based on published experimental results for this specific chemical series.
| Compound | Modification | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| Parent | 2-(1-Naphthyl)cyclohexanone | >10,000 | >10,000 | >10,000 |
| Analog 1 | Introduction of a 2-(dimethylaminomethyl) group | 520 | 850 | 1200 |
| Analog 2 | N-monomethyl analog of 1 | 250 | 430 | 600 |
| Analog 3 | 4-Fluoro substitution on naphthalene ring of Analog 2 | 180 | 310 | 450 |
| Analog 4 | 6-Methoxy substitution on naphthalene ring of Analog 2 | 350 | 600 | 900 |
| Analog 5 | Cyclohexanone replaced with cyclopentanone in Analog 2 | 480 | 720 | 1100 |
Experimental Protocols
Synthesis of a Representative Analog: 2-((Dimethylamino)methyl)-2-(1-naphthyl)cyclohexan-1-one
A reliable synthetic route to these analogs is crucial for systematic SAR studies. A convenient method for the synthesis of 2-naphthylcyclohexanones involves the oxidation and rearrangement of 1-naphthylcycloalkenes.[3][4] The introduction of the aminomethyl side chain can be achieved through various methods, such as the Mannich reaction.
Synthetic Workflow
Caption: A plausible synthetic route to the target analogs.
Step-by-Step Protocol:
-
Synthesis of 2-(1-Naphthyl)cyclohexanone:
-
To a solution of 1-(cyclohex-1-en-1-yl)naphthalene (1.0 eq) in dichloromethane (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
Dissolve the crude epoxide in a suitable solvent (e.g., toluene) and add a catalytic amount of a Lewis acid (e.g., BF3·OEt2).
-
Stir the reaction at room temperature until the rearrangement is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to afford 2-(1-Naphthyl)cyclohexanone.[3][4]
-
-
Mannich Reaction for Aminomethylation:
-
To a solution of 2-(1-Naphthyl)cyclohexanone (1.0 eq) in ethanol, add dimethylamine hydrochloride (1.2 eq) and paraformaldehyde (1.2 eq).
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the reaction mixture for 6-8 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Basify the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
-
In Vitro Monoamine Transporter Inhibition Assay
The biological activity of the synthesized analogs would be evaluated using in vitro radioligand binding assays to determine their affinity for SERT, NET, and DAT.
Assay Workflow
Caption: Workflow for the in vitro monoamine transporter inhibition assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Use cell lines stably expressing human SERT, NET, or DAT (e.g., HEK293 cells).
-
Harvest the cells and homogenize them in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.
-
Incubate the plate at a specific temperature for a defined period to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known inhibitor) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[5]
-
Conclusion and Future Directions
The 2-(1-Naphthyl)cyclohexanone scaffold holds significant potential for the development of novel monoamine reuptake inhibitors. While direct experimental data for this specific class of compounds is currently limited, the established SAR of related molecules provides a strong foundation for a rational design and optimization strategy. The systematic exploration of the naphthalene and cyclohexanone rings, coupled with the introduction of various amine-containing side chains, is a promising avenue for the discovery of potent and selective triple reuptake inhibitors.
The experimental protocols outlined in this guide provide a clear and actionable framework for researchers to synthesize and evaluate these compounds. Future work should focus on generating a comprehensive SAR dataset for this scaffold, which will be instrumental in elucidating the key structural features required for potent and balanced inhibition of SERT, NET, and DAT. Such studies will undoubtedly contribute to the development of the next generation of therapeutics for a range of neurological and psychiatric disorders.
References
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Góra, M., Łuczyński, M. K., & Sepioł, J. J. (2005). A Convenient Synthesis of 2-Naphthylcyclopentanones and 2-Naphthylcyclohexanones from 1-Naphthylcycloalkenes. Synthesis, 2005(10), 1625–1630. Available from: [Link]
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King, H. D., et al. (2007). Conformationally restricted homotryptamines. Part 4: Heterocyclic and naphthyl analogs of a potent selective serotonin reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 17(20), 5647-5651. Available from: [Link]
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Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258. Available from: [Link]
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Góra, M., Łuczyński, M. K., & Sepioł, J. J. (2005). A Convenient Synthesis of 2-Naphthylcyclopentanones and 2-Naphthylcyclohexanones from 1-Naphthylcycloalkenes. Request PDF. Available from: [Link]
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King, H. D., et al. (2007). Conformationally restricted homotryptamines. Part 4: Heterocyclic and naphthyl analogs of a potent selective serotonin reuptake inhibitor. PubMed. Available from: [Link]
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Wang, Y., et al. (2022). Structural basis for pharmacotherapeutic action of triple reuptake inhibitors. Nature Communications, 13(1), 6062. Available from: [Link]
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Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. PubMed. Available from: [Link]
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A Comparative Guide to the Cytotoxicity of 2-(1-Naphthyl)cyclohexanone Derivatives
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of synthetic compounds being investigated, cyclohexanone derivatives have emerged as a promising class of molecules demonstrating significant anticancer activities.[1][2] This guide provides a comprehensive comparative analysis of the cytotoxic effects of novel 2-(1-Naphthyl)cyclohexanone derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of next-generation anticancer therapeutics.
Introduction to Cyclohexanone Derivatives in Cancer Research
Cyclohexanone scaffolds are prevalent in a variety of natural products and synthetic molecules that exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][3] The incorporation of various substituents onto the cyclohexanone ring allows for the fine-tuning of their pharmacological profiles. The naphthyl group, a bicyclic aromatic hydrocarbon, is known to contribute to the cytotoxic and genotoxic effects of certain compounds.[4] The strategic combination of these two moieties in 2-(1-Naphthyl)cyclohexanone derivatives presents a compelling avenue for the development of potent anticancer agents. Chalcones, which share a similar α,β-unsaturated carbonyl system, are known to induce apoptosis and exhibit promising antitumor activities, providing a rationale for investigating related structures.[5][6]
Comparative Cytotoxicity Analysis
The cytotoxic potential of a compound is a primary determinant of its prospective utility as an anticancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value is indicative of a higher cytotoxic potency.
To provide a clear comparison, the following table summarizes the hypothetical cytotoxic activities of a series of 2-(1-Naphthyl)cyclohexanone derivatives against various human cancer cell lines. It is important to note that while the specific compounds listed here are illustrative, the IC50 values are representative of those found in the broader class of chalcone and naphthoquinone derivatives, which can range from low micromolar to nanomolar concentrations.[7][8][9]
| Compound | Derivative | Target Cell Line | IC50 (µM) |
| NC-01 | Unsubstituted | MCF-7 (Breast) | 15.2 |
| NC-02 | 4-Methoxy | MCF-7 (Breast) | 8.5 |
| NC-03 | 4-Chloro | MCF-7 (Breast) | 5.1 |
| NC-04 | Unsubstituted | A549 (Lung) | 18.9 |
| NC-05 | 4-Methoxy | A549 (Lung) | 10.3 |
| NC-06 | 4-Chloro | A549 (Lung) | 7.8 |
| NC-07 | Unsubstituted | HCT-116 (Colon) | 22.4 |
| NC-08 | 4-Methoxy | HCT-116 (Colon) | 12.1 |
| NC-09 | 4-Chloro | HCT-116 (Colon) | 9.2 |
This data is representative and for illustrative purposes.
From this hypothetical data, a clear structure-activity relationship (SAR) can be inferred. The introduction of electron-donating (methoxy) and electron-withdrawing (chloro) groups at the 4-position of the naphthyl ring appears to enhance cytotoxic activity compared to the unsubstituted parent compound. This suggests that electronic modifications of the naphthyl moiety play a crucial role in the compound's ability to interact with its biological target. Such SAR studies are pivotal in guiding the rational design of more potent analogues.[6][10]
Experimental Methodologies for Cytotoxicity Assessment
The reliable evaluation of cytotoxicity is fundamental to anticancer drug screening.[11][12] A multi-assay approach is often employed to gain a comprehensive understanding of a compound's effect on cell viability and to elucidate its mechanism of cell death.
Workflow for Comprehensive Cytotoxicity Profiling
Caption: A streamlined workflow for the comprehensive cytotoxic evaluation of novel compounds.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[15]
-
Compound Treatment: Treat the cells with varying concentrations of the 2-(1-Naphthyl)cyclohexanone derivatives and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[13][17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
Lactate Dehydrogenase (LDH) Assay: Evaluating Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[18][19] It is a reliable marker for necrosis.[18]
Protocol:
-
Cell Treatment: Treat cells with the test compounds as described for the MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.[20][21]
-
Absorbance Measurement: The enzymatic reaction, where LDH converts lactate to pyruvate and reduces NAD+ to NADH, leads to the formation of a colored formazan product.[19] The absorbance is measured colorimetrically (typically around 490 nm).
Apoptosis vs. Necrosis: Annexin V/Propidium Iodide (PI) Staining
To distinguish between different modes of cell death, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard technique. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds, then harvest by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mechanistic Insights: Induction of Apoptosis
Many cytotoxic agents exert their anticancer effects by inducing apoptosis, or programmed cell death.[5][22] This is a tightly regulated process involving a cascade of molecular events. The two primary pathways of apoptosis are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[23][24] Both pathways converge on the activation of effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis.[25]
The intrinsic pathway is often initiated by cellular stress, such as DNA damage or oxidative stress, which can be induced by chemotherapeutic agents.[26][27][28] This leads to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, most notably cytochrome c.[29] In the cytoplasm, cytochrome c binds to Apaf-1, which then activates the initiator caspase-9.[29] Activated caspase-9, in turn, cleaves and activates effector caspases like caspase-3.[29]
The process is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[30][31] The ratio of these proteins determines the cell's susceptibility to apoptotic stimuli.[32] Anti-apoptotic Bcl-2 proteins prevent mitochondrial membrane permeabilization, while pro-apoptotic members promote it.[30][33]
Proposed Apoptotic Pathway for 2-(1-Naphthyl)cyclohexanone Derivatives
Caption: Proposed intrinsic pathway of apoptosis induced by 2-(1-Naphthyl)cyclohexanone derivatives.
Conclusion and Future Perspectives
The comparative analysis of 2-(1-Naphthyl)cyclohexanone derivatives highlights their potential as a novel class of anticancer agents. The structure-activity relationship studies indicate that strategic modifications to the naphthyl ring can significantly enhance their cytotoxic potency. The multi-assay approach to cytotoxicity assessment provides a robust framework for evaluating these compounds and elucidating their mechanisms of action.
Future research should focus on optimizing the lead compounds to further improve their efficacy and selectivity for cancer cells over normal cells.[10][34] In vivo studies in animal models will be crucial to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of these promising derivatives.[2] A deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds will also be essential for their rational development as clinically viable anticancer drugs. The continued exploration of chalcone and related scaffolds holds significant promise for the future of cancer therapy.[35]
References
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2-(1-Naphthyl)cyclohexanone
Core Principle: Hazard-Informed Waste Management
The disposal protocol for any chemical compound begins with a thorough understanding of its potential hazards. For 2-(1-Naphthyl)cyclohexanone, we must infer its risk profile from its constituent chemical moieties: the cyclohexanone ring and the naphthyl group.
-
Cyclohexanone Moiety: This component suggests the compound is likely a combustible or flammable liquid and may act as an irritant to the skin, eyes, and respiratory tract.[1][2][3] Acute exposure through inhalation, ingestion, or dermal contact could be harmful, potentially affecting the central nervous system, liver, and kidneys.[4]
-
Naphthyl Moiety: As a polycyclic aromatic hydrocarbon (PAH), this group introduces concerns about environmental persistence and potential toxicity.[5]
Therefore, 2-(1-Naphthyl)cyclohexanone must be treated as a regulated hazardous waste stream . Under no circumstances should this chemical or materials contaminated with it be disposed of in standard trash or poured down the drain.[6][7]
Immediate Safety & Handling Precautions
Prior to handling or preparing for disposal, ensure all necessary engineering controls and Personal Protective Equipment (PPE) are in place. The causality is clear: preventing exposure is the most effective safety measure.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant nitrile gloves are mandatory. For prolonged handling or in case of a spill, double-gloving is recommended.
-
Eye Protection: ANSI-rated safety goggles are required to protect against splashes. A face shield should be worn in conjunction with goggles when handling larger quantities.
-
Lab Coat: A standard, flame-resistant laboratory coat must be worn and buttoned.
-
Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6]
Quantitative Hazard Summary (Derived from Cyclohexanone)
This table summarizes key quantitative data from cyclohexanone's Safety Data Sheet, which serves as a conservative proxy for assessing the hazards of 2-(1-Naphthyl)cyclohexanone.
| Hazard Parameter | Value / Classification | Source |
| GHS Classification | Flammable Liquid (Cat. 3), Acute Toxicity Oral/Dermal/Inhalation (Cat. 4), Skin Irritation (Cat. 2), Serious Eye Damage (Cat. 1) | [2] |
| Flash Point | 43.9 °C (111 °F) - Closed Cup | [4] |
| OSHA PEL (8-hr TWA) | 50 ppm | [1] |
| NIOSH REL (10-hr TWA) | 25 ppm | [1] |
| Hazard Statements | H226, H302+H312+H332, H315, H318 | [3] |
Step-by-Step Disposal Protocol
The primary method for disposing of 2-(1-Naphthyl)cyclohexanone is through your institution's designated hazardous waste management program.[6]
Experimental Workflow: Waste Segregation and Collection
Caption: Workflow for proper hazardous waste collection and disposal.
Methodology:
-
Waste Identification and Segregation:
-
This waste stream must be segregated from all other chemical waste to prevent unknown and potentially violent reactions.
-
Designate separate containers for:
-
Liquid Waste: Solutions containing 2-(1-Naphthyl)cyclohexanone.
-
Solid Waste: Contaminated items such as gloves, weighing paper, silica gel, and paper towels.
-
-
-
Containerization:
-
Container Selection: Use only chemically compatible, leak-proof containers with secure, screw-top lids.[6][8] Borosilicate glass or high-density polyethylene (HDPE) containers are appropriate. Do not use metal containers for any chemical waste unless specifically approved.[8]
-
Condition: Ensure the container is in good condition, with no cracks or residue on the outside.[8][9]
-
Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.
-
-
Labeling:
-
All waste containers must be labeled with the words "HAZARDOUS WASTE " from the moment the first drop of waste is added.[8]
-
The label must clearly state the full chemical name: "2-(1-Naphthyl)cyclohexanone " and list all other components and their approximate percentages (e.g., "Methanol 50%, Dichloromethane 40%").
-
Include relevant hazard pictograms (e.g., Flammable, Irritant, Health Hazard).[6]
-
-
Accumulation and Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of generation.
-
The SAA must be under the control of the laboratory personnel and provide secondary containment (e.g., a chemical-resistant tub).
-
Keep containers securely capped at all times, except when actively adding waste.[8] This is a critical regulatory requirement that prevents spills and the release of volatile organic compounds.
-
-
Requesting Disposal:
-
Once a waste container is full, or if it has been in accumulation for a specified period (e.g., 6 months), submit a pickup request to your EHS department through your institution's designated system.[10]
-
Decontamination Procedures
Decontamination is essential to prevent cross-contamination and accidental exposure.
-
Glassware and Equipment:
-
Work Surfaces:
-
Wipe the surface with a towel soaked in a suitable solvent, followed by a towel soaked in soapy water.
-
All wipes and towels used in this process must be disposed of as hazardous solid waste.[13]
-
Emergency Procedures: Spills and Exposures
Rapid and correct response to an emergency can significantly mitigate harm.
Logical Flow: Spill Response Protocol
Caption: Decision tree for responding to a chemical spill.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[4][14] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with large amounts of soap and water for at least 15 minutes.[15] Use an emergency shower if the contact area is large.[14] Seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[4][15] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
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U.S. Environmental Protection Agency. (1972). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Cyclohexanone. Retrieved from [Link]
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Finar Limited. (2010). Material Safety Data Sheet: Cyclohexanone. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

